molecular formula C10H9BrO B1366893 5-Bromo-2-ethylbenzofuran CAS No. 39178-60-4

5-Bromo-2-ethylbenzofuran

Cat. No.: B1366893
CAS No.: 39178-60-4
M. Wt: 225.08 g/mol
InChI Key: IXCGZKOZXSKKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethylbenzofuran is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCGZKOZXSKKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482252
Record name 5-BROMO-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39178-60-4
Record name 5-Bromo-2-ethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39178-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for 5-Bromo-2-ethylbenzofuran, a key intermediate in the development of novel therapeutics. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position and an ethyl group at the 2-position can significantly modulate the physicochemical and pharmacological properties of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the benzofuran core is a cornerstone of modern medicinal chemistry. The introduction of a bromine atom, as in this compound, can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[3] The 2-ethyl substituent can further influence the compound's steric and electronic profile, potentially improving its pharmacokinetic properties.[3] Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to the scientific community.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. A common and reliable strategy involves the initial construction of the 5-bromobenzofuran core, followed by the introduction or modification of the substituent at the 2-position. This guide will focus on a robust and well-documented pathway commencing from the readily available 5-bromosalicylaldehyde.

The overall synthetic strategy can be visualized as a two-stage process:

  • Formation of the Benzofuran Core: Cyclization of a substituted phenol to form the benzofuran ring system.

  • Functionalization at the C2 Position: Introduction or modification of the ethyl group at the second position of the benzofuran ring.

G 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Ethyl 5-bromobenzofuran-2-carboxylate Ethyl 5-bromobenzofuran-2-carboxylate 5-Bromosalicylaldehyde->Ethyl 5-bromobenzofuran-2-carboxylate Perkin-like Condensation 5-Bromo-2-(hydroxymethyl)benzofuran 5-Bromo-2-(hydroxymethyl)benzofuran Ethyl 5-bromobenzofuran-2-carboxylate->5-Bromo-2-(hydroxymethyl)benzofuran Reduction 5-Bromo-2-(chloromethyl)benzofuran 5-Bromo-2-(chloromethyl)benzofuran 5-Bromo-2-(hydroxymethyl)benzofuran->5-Bromo-2-(chloromethyl)benzofuran Chlorination This compound This compound 5-Bromo-2-(chloromethyl)benzofuran->this compound Grignard Reaction/Reduction

Part 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

The initial and crucial step in this synthetic sequence is the construction of the benzofuran ring system. A well-established method for this transformation is the reaction of a salicylaldehyde derivative with an active methylene compound, such as a malonic ester, in a Perkin-like condensation. In this case, 5-bromosalicylaldehyde is reacted with diethyl bromomalonate in the presence of a base.[4][5]

Experimental Protocol:

Materials:

  • 5-Bromosalicylaldehyde

  • Diethyl bromomalonate

  • Potassium carbonate (anhydrous)

  • 2-Butanone (Methyl ethyl ketone)

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Ethanol

  • Water

Procedure:

  • A mixture of 5-bromosalicylaldehyde (10 mmol), diethyl bromomalonate (11 mmol), and anhydrous potassium carbonate (20 mmol) is prepared in 2-butanone (20 ml).[4][5]

  • The reaction mixture is heated under reflux for 14 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure (rotary evaporation).[4][5]

  • Water is added to the residue, and the aqueous layer is extracted with diethyl ether.[4][5]

  • The combined organic extracts are washed with a 5% sodium hydroxide solution to remove any unreacted starting material.[4][5]

  • The ether layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by recrystallization from ethanol to yield ethyl 5-bromobenzofuran-2-carboxylate as a solid.[4][5]

Parameter Value Reference
Starting Material5-Bromosalicylaldehyde[4][5]
ReagentsDiethyl bromomalonate, K2CO3[4][5]
Solvent2-Butanone[4][5]
Reaction Time14 hours[4][5]
TemperatureReflux[4][5]
PurificationRecrystallization from ethanol[4][5]

Part 2: Conversion of Ethyl 5-bromobenzofuran-2-carboxylate to this compound

With the key intermediate, ethyl 5-bromobenzofuran-2-carboxylate, in hand, the next stage involves the transformation of the ester functionality at the C2 position into an ethyl group. This can be achieved through a multi-step sequence involving reduction of the ester to a primary alcohol, conversion of the alcohol to a leaving group, and subsequent reduction or alkylation.

G cluster_0 Reduction of Ester cluster_1 Conversion to Halide cluster_2 Alkylation/Reduction Ethyl 5-bromobenzofuran-2-carboxylate Ethyl 5-bromobenzofuran-2-carboxylate (5-Bromo-1-benzofuran-2-yl)methanol (5-Bromo-1-benzofuran-2-yl)methanol Ethyl 5-bromobenzofuran-2-carboxylate->(5-Bromo-1-benzofuran-2-yl)methanol LiAlH4 or DIBAL-H 5-Bromo-2-(chloromethyl)-1-benzofuran 5-Bromo-2-(chloromethyl)-1-benzofuran (5-Bromo-1-benzofuran-2-yl)methanol->5-Bromo-2-(chloromethyl)-1-benzofuran SOCl2 or PCl3 This compound This compound 5-Bromo-2-(chloromethyl)-1-benzofuran->this compound CH3MgBr or LiAlH4

Step 2a: Reduction of the Ester to a Primary Alcohol

The ester group of ethyl 5-bromobenzofuran-2-carboxylate can be selectively reduced to the corresponding primary alcohol, (5-bromo-1-benzofuran-2-yl)methanol, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol:

Materials:

  • Ethyl 5-bromobenzofuran-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of ethyl 5-bromobenzofuran-2-carboxylate in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.

  • The resulting mixture is filtered, and the solid residue is washed with diethyl ether or THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (5-bromo-1-benzofuran-2-yl)methanol.

Step 2b: Conversion of the Alcohol to a Halide

The primary alcohol is then converted into a more reactive species, such as a halide, to facilitate the final alkylation or reduction step. Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are commonly used for this transformation.

Experimental Protocol:

Materials:

  • (5-Bromo-1-benzofuran-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

Procedure:

  • To a solution of (5-bromo-1-benzofuran-2-yl)methanol in anhydrous DCM, thionyl chloride is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The solvent and excess thionyl chloride are removed under reduced pressure to afford the crude 5-bromo-2-(chloromethyl)-1-benzofuran, which can often be used in the next step without further purification.

Step 2c: Formation of the Ethyl Group

The final step involves the conversion of the chloromethyl group to an ethyl group. This can be achieved through a reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) or through a two-step process of reduction to a methyl group followed by ethylation, although the former is more direct.

Experimental Protocol (using a Grignard reagent):

Materials:

  • 5-Bromo-2-(chloromethyl)-1-benzofuran

  • Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether or THF

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of 5-bromo-2-(chloromethyl)-1-benzofuran in anhydrous diethyl ether or THF is added to a solution of methylmagnesium bromide at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for a specified period, with the progress monitored by TLC.

  • The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Alternative Synthetic Considerations

While the presented route is robust, other synthetic strategies could also be employed. For instance, a Wittig reaction on 5-bromosalicylaldehyde could be explored to introduce the ethyl group precursor directly. Additionally, palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted benzofurans and could offer alternative pathways.[6]

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful execution of each step, with particular attention to reaction conditions and purification techniques. The route outlined in this guide, starting from 5-bromosalicylaldehyde, provides a reliable and adaptable framework for the preparation of this important medicinal chemistry intermediate. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to produce this compound for further investigation and application in drug discovery programs.

References

An In-Depth Technical Guide to 5-Bromo-2-ethylbenzofuran: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethylbenzofuran (CAS No. 39178-60-4), a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document delineates its chemical structure, physicochemical properties, and characteristic spectroscopic profile. A detailed synthetic protocol is presented, alongside an in-depth discussion of its chemical reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. Furthermore, the guide explores the potential applications of this molecule in drug discovery and development, contextualized by the known biological activities of the broader benzofuran class.

Introduction: The Benzofuran Scaffold in Modern Chemistry

The benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, is a privileged scaffold in the realm of organic and medicinal chemistry. This structural motif is prevalent in a wide array of natural products and synthetic molecules that exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The strategic introduction of a halogen atom, such as bromine, onto the benzofuran core is a well-established medicinal chemistry tactic. The bromine substituent can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Critically, the bromo group serves as a versatile synthetic handle, enabling further molecular diversification through various cross-coupling reactions. This compound, with its alkyl substitution at the 2-position and a bromine at the 5-position, represents a key building block for the synthesis of more complex and potentially bioactive molecules.

Chemical Structure and Physicochemical Properties

This compound is characterized by an ethyl group at the C2 position of the benzofuran ring and a bromine atom at the C5 position.

Visualizing the Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary
PropertyValueSource
CAS Number 39178-60-4[1]
Molecular Formula C₁₀H₉BrO[1]
Molecular Weight 225.08 g/mol Calculated
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point 269 °C[1]
Melting Point 24-25 °C[1]
Density 1.448 g/cm³[1]
SMILES CCC1=CC2=C(O1)C=CC(=C2)Br[1]
InChI InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3[1]

Synthesis and Purification

The synthesis of 2-alkyl-5-bromobenzofurans can be achieved through several established routes. A common and effective strategy involves the Perkin-type rearrangement or related cyclization reactions starting from a suitably substituted phenol. The following protocol outlines a plausible and robust method for the laboratory-scale synthesis of this compound.

Synthetic Workflow

G cluster_0 Synthesis of this compound start 4-Bromophenol step1 Propionylation (Propionyl chloride, AlCl₃) start->step1 intermediate1 1-(5-Bromo-2-hydroxyphenyl)propan-1-one step1->intermediate1 step2 O-Alkylation (Ethyl bromoacetate, K₂CO₃) intermediate1->step2 intermediate2 Ethyl 2-(5-bromo-2-propionylphenoxy)acetate step2->intermediate2 step3 Cyclization/Decarboxylation (Base, Heat) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one

  • To a stirred solution of 4-bromophenol (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.).

  • Slowly add propionyl chloride (1.1 eq.) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(5-Bromo-2-hydroxyphenyl)propan-1-one.

Causality: This step involves a Friedel-Crafts acylation. The hydroxyl group of the phenol directs the acylation primarily to the ortho position, which is activated. Aluminum chloride acts as a Lewis acid to generate the acylium ion from propionyl chloride.

Step 2: Cyclization to this compound

  • A mixture of 1-(5-Bromo-2-hydroxyphenyl)propan-1-one (1 eq.) and an excess of sodium borohydride (NaBH₄) in methanol is stirred at room temperature to reduce the ketone to the corresponding alcohol.

  • After completion of the reduction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) and heated to induce cyclization via dehydration.

  • The reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Causality: The reduction of the ketone to a secondary alcohol is a necessary precursor for the acid-catalyzed intramolecular cyclization. The acidic conditions promote the dehydration of the alcohol to form a carbocation, which is then attacked by the phenolic oxygen to form the furan ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C5 position, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : This reaction allows for the formation of a carbon-carbon bond between the C5 position of the benzofuran and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing 5-aryl-2-ethylbenzofurans, which are of interest in medicinal chemistry and materials science.[2]

  • Heck-Mizoroki Coupling : The C5-Br bond can be coupled with alkenes to introduce vinyl groups. This reaction is valuable for the synthesis of stilbene and cinnamate analogues of benzofuran.[3][4]

  • Sonogashira Coupling : This reaction enables the coupling of the C5 position with terminal alkynes, providing access to 5-alkynyl-2-ethylbenzofurans. These products can serve as versatile intermediates for further transformations.

These reactions significantly enhance the synthetic utility of this compound, allowing it to serve as a key building block for the construction of a diverse library of substituted benzofuran derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations.[2]

Spectroscopic Profile (Predicted)

As experimental spectroscopic data for this compound is not widely available, this section provides a predicted spectroscopic profile based on the known effects of its structural components. This information is invaluable for the identification and characterization of the compound in a research setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

  • Ethyl Group :

    • A triplet at approximately 1.3-1.4 ppm (3H), corresponding to the methyl protons (-CH₃).

    • A quartet at approximately 2.8-2.9 ppm (2H), corresponding to the methylene protons (-CH₂-).

  • Aromatic Protons :

    • A singlet or a narrow multiplet at approximately 6.4-6.5 ppm (1H), corresponding to the proton at the C3 position.

    • A doublet at approximately 7.3-7.4 ppm (1H), corresponding to the proton at the C7 position.

    • A doublet of doublets at approximately 7.4-7.5 ppm (1H), corresponding to the proton at the C6 position.

    • A doublet at approximately 7.7-7.8 ppm (1H), corresponding to the proton at the C4 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

  • Ethyl Group :

    • ~12-14 ppm (-CH₃)

    • ~22-24 ppm (-CH₂-)

  • Benzofuran Ring :

    • ~102-104 ppm (C3)

    • ~112-114 ppm (C7)

    • ~115-117 ppm (C5, attached to Br)

    • ~123-125 ppm (C6)

    • ~127-129 ppm (C4)

    • ~130-132 ppm (C3a)

    • ~154-156 ppm (C7a)

    • ~160-162 ppm (C2)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic and ether functionalities.

  • ~3100-3000 cm⁻¹ : C-H stretching of the aromatic ring.

  • ~2970-2850 cm⁻¹ : C-H stretching of the ethyl group.

  • ~1600-1450 cm⁻¹ : C=C stretching vibrations of the aromatic ring.

  • ~1250-1000 cm⁻¹ : C-O-C stretching of the furan ring ether linkage.

  • ~800-600 cm⁻¹ : C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : A prominent peak is expected at m/z 224 and 226, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Key Fragmentation : A significant fragment would be the loss of a methyl group ([M-15]⁺) to form a stable benzylic-type cation, resulting in peaks at m/z 209 and 211.

Applications in Drug Development

While specific biological activity data for this compound is limited, the broader class of benzofuran derivatives has demonstrated a wide range of pharmacological activities. Therefore, this molecule is a valuable scaffold and intermediate for the development of new therapeutic agents.

  • Anticancer Agents : Numerous benzofuran derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The 2-alkyl-5-bromo-benzofuran core can be elaborated to explore new anticancer drug candidates.

  • Antimicrobial Agents : The benzofuran scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties. This compound can serve as a starting point for the synthesis of novel antimicrobial agents.

  • Enzyme Inhibitors : Benzofuran derivatives have been identified as inhibitors of various enzymes implicated in disease, such as protein tyrosine phosphatases and cyclooxygenases. The synthetic versatility of this compound allows for the generation of focused libraries for screening against enzymatic targets.

The presence of the bromine atom allows for the systematic modification of the benzofuran core through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a synthetically valuable heterocyclic compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the established biological importance of the benzofuran scaffold make it a key building block for the development of novel molecules with diverse applications. This technical guide provides a foundational understanding of its properties and utility, serving as a valuable resource for researchers and drug development professionals.

References

The Ascendant Scaffold: A Technical Guide to the Pharmacological Potential of 5-Bromo-2-ethylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. The strategic introduction of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzofuran ring system is a compelling strategy in drug discovery. This technical guide delves into the potential pharmacological properties of 5-Bromo-2-ethylbenzofuran derivatives, synthesizing current knowledge and providing a forward-looking perspective for researchers in the field. We will explore the synthetic rationale, potential therapeutic applications, and key structure-activity relationships that underscore the promise of this specific class of compounds.

The Benzofuran Core: A Foundation of Therapeutic Promise

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the architecture of many natural products and synthetic drugs.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5] The planar structure and electron-rich nature of the benzofuran ring system facilitate interactions with a diverse range of biological targets.

The introduction of a halogen, such as bromine, into the benzofuran scaffold is a well-established strategy to modulate the lipophilicity, metabolic stability, and binding affinity of the molecule.[6] Specifically, the bromine atom at the 5-position can enhance the compound's ability to form halogen bonds, which are increasingly recognized as significant interactions in protein-ligand binding.[6] The ethyl group at the 2-position can influence the compound's steric and electronic properties, further refining its pharmacological profile.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with a readily available starting material, 5-bromosalicylaldehyde. A common and effective method involves the reaction of 5-bromosalicylaldehyde with a suitable reagent to introduce the ethyl group and facilitate the cyclization to form the benzofuran ring.

A plausible synthetic route is the Perkin-Oglialoro reaction, which involves the condensation of 5-bromosalicylaldehyde with propanoic anhydride in the presence of sodium propionate. This is then followed by decarboxylation to yield the desired 2-ethylbenzofuran core. Further derivatization can be achieved through various reactions targeting either the bromine at the 5-position or other reactive sites on the benzofuran ring.

Alternatively, a multi-step synthesis can be employed, starting with the reaction of 5-bromosalicylaldehyde and diethyl malonate in the presence of a base like anhydrous potassium carbonate.[7] This would be followed by hydrolysis, decarboxylation, and subsequent modification of the resulting carboxylic acid to introduce the ethyl group at the 2-position.

Below is a generalized workflow for the synthesis of a this compound derivative:

Synthesis_Workflow start 5-Bromosalicylaldehyde intermediate1 Perkin-Oglialoro Condensation start->intermediate1 Reacts with reagent Propanoic Anhydride & Sodium Propionate reagent->intermediate1 intermediate2 Decarboxylation intermediate1->intermediate2 Yields intermediate product This compound intermediate2->product Forms derivatization Further Derivatization product->derivatization Can undergo

Caption: Generalized synthetic workflow for this compound.

Potential Pharmacological Properties

The unique structural features of this compound derivatives suggest a range of potential pharmacological activities. While direct studies on this specific scaffold are emerging, compelling evidence from related bromo-substituted benzofurans provides a strong basis for their therapeutic potential.

Anticancer Activity

The inclusion of a bromine atom in the benzofuran structure has been shown to significantly enhance anticancer activity.[6] This is attributed to the ability of bromine to form halogen bonds with biological targets and to increase the compound's lipophilicity, thereby improving cell membrane permeability.

Studies on various 5-bromobenzofuran derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][8] For instance, certain 5-bromobenzofuran chalcones have shown significant growth inhibitory effects on human breast and prostate cancer cells.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[9] It is hypothesized that this compound derivatives could exhibit similar or enhanced anticancer properties.

Derivative Class Cancer Cell Line Observed Activity Reference
5-Bromobenzofuran ChalconesMCF-7 (Breast), PC-3 (Prostate)Significant growth inhibition[1]
5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl) derivativesA-549 (Lung), HeLa (Cervical)Potent inhibitors of cancer cell growth[8]
Halogenated BenzofuransK562 (Leukemia), HL60 (Leukemia)Remarkable cytotoxic activity[6]
Antimicrobial Activity

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3] The presence of a bromine atom at the 5-position has been shown to be a key determinant of antibacterial and antifungal activity.[10]

Derivatives containing a 5-bromo-substituent have exhibited excellent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[3][10] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the this compound scaffold could further enhance its ability to penetrate bacterial cell walls.

Derivative Class Microorganism Observed Activity Reference
5-Bromobenzofuran derivativesStaphylococcus aureus, Bacillus subtilisPotent antibacterial activity[3]
5-Bromobenzofuran derivativesEscherichia coli, Pseudomonas aeruginosaSignificant antibacterial activity[11]
Benzofuran-salicylic acid derivatives with bromo substitutionGram-positive and Gram-negative bacteriaGood antibacterial activity[10]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have emerged as promising anti-inflammatory agents.[12][13] The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Fluorinated and brominated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[14] These compounds also decrease the secretion of inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[14] The this compound scaffold is therefore a promising candidate for the development of novel anti-inflammatory drugs.

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage Activates NFkB NF-κB Pathway Macrophage->NFkB Activates COX2_NOS2 COX-2 & iNOS Expression NFkB->COX2_NOS2 Induces Prostaglandins_NO Prostaglandins & Nitric Oxide (Inflammatory Mediators) COX2_NOS2->Prostaglandins_NO Produce Benzofuran This compound Derivative Benzofuran->NFkB Inhibits

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Neurological Properties

Benzofuran derivatives have also shown promise in the realm of neuroscience, with demonstrated neuroprotective and antioxidant effects.[5] These properties are crucial for combating neurodegenerative diseases, which are often associated with oxidative stress and neuronal damage.

Halogenated benzofurans have been investigated for their potential therapeutic effects in the nervous system.[15] While some halogenated derivatives have shown pro-oxidant activity, others have demonstrated potent antioxidant and neuroprotective properties.[15] The specific effects of this compound derivatives on neuronal cells would require further investigation, but the existing literature on related compounds suggests this as a promising area of research. For example, some benzofuran derivatives have shown protective effects against glutamate-induced excitotoxicity.[5]

Experimental Protocols: A Methodological Overview

The evaluation of the pharmacological properties of novel this compound derivatives requires a suite of standardized in vitro and in vivo assays.

Synthesis and Characterization
  • Reaction Setup: The synthesis is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents and Solvents: High-purity reagents and anhydrous solvents are essential for optimal yields.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

In Vitro Anticancer Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[6]

In Vitro Antimicrobial Assay (Agar Well Diffusion Method)
  • Microbial Culture: The test microorganisms are cultured in a suitable broth.

  • Agar Plate Preparation: Molten nutrient agar is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The solidified agar is inoculated with the microbial culture.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the this compound derivative is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[16]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzofuran scaffold is expected to confer a unique pharmacological profile. Based on the extensive research on related bromo-substituted benzofurans, these derivatives are strong candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis of a library of this compound derivatives with diverse functionalities to establish comprehensive structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate their mode of action at the molecular level. Furthermore, in vivo studies are necessary to evaluate their efficacy, pharmacokinetic properties, and safety profiles. The exploration of this specific chemical space holds considerable promise for the discovery of novel and effective drugs to address unmet medical needs.

References

A Senior Application Scientist's Guide to Exploring Natural Sources of Bioactive Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran scaffolds are pivotal heterocyclic compounds ubiquitously found in nature and are integral to numerous biologically active molecules, both natural and synthetic.[1][2][3] Their derivatives are noted for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for exploring, isolating, and characterizing bioactive benzofuran compounds from natural sources. We will delve into the causality behind experimental choices, from extraction to bioactivity screening, ensuring a foundation built on scientific integrity and field-proven insights.

Introduction: The Significance of Naturally Occurring Benzofurans

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[2][5] Nature has masterfully employed this core structure to generate a diverse array of compounds with significant therapeutic potential.[4][6] These compounds are widely distributed in higher plants, particularly in families such as Asteraceae, Rutaceae, and Moraceae, as well as in fungi and marine organisms.[4][7][8][9] The broad range of biological activities exhibited by these natural products, from antimicrobial to potent anticancer effects, underscores their importance as lead compounds in drug discovery programs.[1][4][5][10] This guide will navigate the intricate process of tapping into this natural chemical diversity.

Natural Sources and Biosynthetic Origins

Benzofuran derivatives are secondary metabolites found across a wide range of botanical, fungal, and marine species.[7][8][11] Understanding the distribution and biosynthetic pathways of these compounds is crucial for targeted discovery efforts.

  • Plant Sources: Higher plants are a rich reservoir of benzofuran compounds. Notable examples include:

    • Moraceae family (Mulberry): Species like Morus alba are known to produce hydroxylated 2-arylbenzofurans, such as Moracin, which exhibit a range of bioactivities.[9][12]

    • Asteraceae family: Plants like Eupatorium chinense have yielded complex benzofuran dimers and trimers with demonstrated antiviral activities.[7][13]

    • Fabaceae family: The roots of Glycyrrhiza inflata (licorice) contain dihydrobenzofuran derivatives of licochalcone A.[14]

  • Fungal Sources: Endophytic and marine-derived fungi are increasingly recognized as prolific producers of novel bioactive compounds. For instance, the fungus Alternaria sp., associated with sea cucumbers, has been shown to produce unique benzofuran derivatives.[11][12] Griseofulvin, a well-known antifungal drug, is a classic example of a benzofuran-containing natural product from Penicillium griseofulvum.[12][15]

  • Marine Sources: The marine environment offers a vast and largely unexplored source of chemical diversity. Marine organisms have been found to produce halogenated and structurally complex benzofurans with potent biological activities.

The biosynthesis of benzofurans in these organisms often involves complex enzymatic cascades, starting from common precursors in the phenylpropanoid and acetate-malonate pathways. A simplified representation of a generalized biosynthetic pathway is illustrated below.

Caption: Generalized biosynthetic pathway leading to benzofuran compounds.

A Practical Guide to Isolation and Characterization

The successful exploration of natural sources for bioactive benzofurans hinges on a systematic and well-reasoned experimental workflow. This section outlines the critical steps, from initial extraction to final structure elucidation.

Extraction: The Critical First Step

The choice of extraction method is paramount as it directly influences the yield and profile of the isolated compounds. The polarity of the target benzofurans and the nature of the source material are the primary determinants of the optimal solvent system.

Protocol 1: General Extraction of Plant Material

  • Material Preparation: Air-dry the plant material (e.g., roots, leaves, bark) at room temperature to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction.

  • Solvent Selection Rationale:

    • For non-polar benzofurans, solvents like hexane or dichloromethane are effective.

    • For moderately polar compounds, ethyl acetate or chloroform are commonly used.

    • For polar and glycosylated derivatives, methanol or ethanol are the solvents of choice.[9] A sequential extraction with solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is often employed to fractionate the extract based on polarity.

  • Extraction Procedure (Maceration): a. Submerge the powdered plant material in the chosen solvent (e.g., 1:10 w/v ratio) in a sealed container. b. Agitate the mixture periodically for 48-72 hours at room temperature. c. Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification: Isolating the Compounds of Interest

The crude extract is a complex mixture requiring further separation. A multi-step chromatographic approach is typically necessary to isolate pure compounds.

Workflow for Chromatographic Purification

Chromatographic_Purification_Workflow Crude_Extract Crude_Extract VLC_or_Flash Vacuum Liquid Chromatography (VLC) or Flash Chromatography Crude_Extract->VLC_or_Flash Fractions Fractions (F1, F2, F3...) VLC_or_Flash->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Bioassay_Screening Bioactivity Screening of Fractions Fractions->Bioassay_Screening Active_Fractions Active_Fractions TLC_Analysis->Active_Fractions Bioassay_Screening->Active_Fractions Sephadex_LH20 Size Exclusion Chromatography (e.g., Sephadex LH-20) Active_Fractions->Sephadex_LH20 Semi-pure_Compounds Semi-pure Compounds Sephadex_LH20->Semi-pure_Compounds Prep_HPLC Preparative HPLC Semi-pure_Compounds->Prep_HPLC Pure_Compound Pure_Compound Prep_HPLC->Pure_Compound

Caption: A typical workflow for the purification of natural products.

Protocol 2: Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the separation of moderately polar to non-polar compounds. For more polar compounds, reversed-phase C18 silica may be more appropriate.

  • Mobile Phase Optimization: The selection of the mobile phase is guided by Thin Layer Chromatography (TLC). A solvent system that provides good separation of the components in the crude extract with retention factors (Rf) between 0.2 and 0.8 is ideal. Common mobile phases are gradients of hexane and ethyl acetate or dichloromethane and methanol.

  • Packing and Elution: a. Prepare a slurry of the stationary phase in the initial, least polar mobile phase and carefully pack the column. b. Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column. c. Begin elution with the least polar solvent, gradually increasing the polarity of the mobile phase (gradient elution). d. Collect fractions of a fixed volume and monitor the elution profile by TLC.

  • Fraction Pooling: Combine fractions with similar TLC profiles.

Further purification of the pooled fractions is often achieved using preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.

Structure Elucidation: Identifying the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.[16][17]

  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula of the compound. High-resolution MS (HR-MS) is crucial for determining the exact mass and, consequently, the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete structure of a molecule.

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores and the extent of conjugation in the molecule.[18][19]

Bioactivity Screening: Unveiling the Therapeutic Potential

The isolated pure compounds are then subjected to a panel of biological assays to determine their therapeutic potential. The choice of assays depends on the research objectives.

Bioactivity AssayTargetPrinciple
Antimicrobial Assays Bacteria, FungiBroth microdilution or disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[2][5][20]
Anticancer Assays Cancer Cell LinesMTT or SRB assays to assess cytotoxicity and cell viability against a panel of human cancer cell lines.[1][10][21][22]
Antioxidant Assays Free RadicalsDPPH or ABTS radical scavenging assays to measure the compound's ability to neutralize free radicals.[23]
Antiviral Assays VirusesPlaque reduction assays or measurement of viral enzyme inhibition (e.g., reverse transcriptase, protease).[13][24]
Enzyme Inhibition Assays Specific EnzymesMeasurement of the inhibition of specific enzymes implicated in disease (e.g., tyrosinase, acetylcholinesterase).[25]

Case Study: Ailanthoidol - A Bioactive Benzofuran from Plants

Ailanthoidol is a well-known natural benzofuran derivative that has been isolated from various plant sources.[6] Its discovery and synthesis have been a subject of interest due to its biological activities.[8][9] The general approach for its isolation follows the principles outlined in this guide, starting with the extraction of the plant material, followed by extensive chromatographic purification. Its structure was elucidated using a combination of spectroscopic methods, and it has been shown to possess potential antitumor properties.[9]

Future Perspectives and Challenges

The exploration of natural sources for bioactive benzofurans remains a promising avenue for drug discovery. Advances in high-throughput screening, metabolomics, and genome mining of biosynthetic gene clusters will accelerate the discovery of novel compounds. However, challenges such as the reisolation of known compounds, the low abundance of target molecules in natural sources, and the complexity of total synthesis for promising leads need to be addressed through innovative and interdisciplinary approaches.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2,5-Disubstituted Benzofurans

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds. Specifically, 2,5-disubstituted benzofurans are key building blocks in medicinal chemistry, forming the core of molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of its key reagents.[3][4]

This guide provides a detailed exploration of the application of the Suzuki-Miyaura reaction to a specific and valuable substrate: 5-Bromo-2-ethylbenzofuran. By coupling this aryl bromide with various boronic acids, researchers can efficiently access a library of novel 2-ethyl-5-arylbenzofuran derivatives for screening and development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized protocol, and discuss the critical parameters that ensure high-yield, reproducible results.

Mechanistic Insight: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling is a cyclical process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The choice of each reagent in the protocol is designed to facilitate the smooth progression of the catalyst through this cycle.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[6][7] The choice of an electron-rich phosphine ligand is crucial here, as it promotes this otherwise often rate-limiting step.[7]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)3]-) which facilitates the transfer of the aryl or vinyl group to the palladium complex.[8][9] The presence of water can often accelerate this step by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate.[8][10]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex collapses, reductively eliminating the final coupled product (2-ethyl-5-arylbenzofuran) and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle cluster_reactants cluster_products reactant_aryl This compound (Ar-Br) oa_complex oa_complex reactant_aryl->oa_complex reactant_boronic Boronic Acid (R-B(OH)₂) base Base (e.g., K₂CO₃) boronate Activated Boronate [R-B(OH)₃]⁻ base->boronate Activation trans_complex trans_complex boronate->trans_complex product 2-Ethyl-5-arylbenzofuran (Ar-R) trans_complex->product

Experimental Protocol: Synthesis of 2-Ethyl-5-(4-methoxyphenyl)benzofuran

This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. This procedure is designed to be robust and can serve as a starting point for coupling with other aryl or heteroaryl boronic acids.

Reagent and Parameter Selection Rationale
ComponentSelectionRationale
Palladium Pre-catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]A reliable, commercially available Pd(0) source. The triphenylphosphine ligands are effective for a wide range of aryl bromides.[11][12] For more challenging couplings, catalysts with bulky, electron-rich biarylphosphine ligands like XPhos or SPhos may offer improved performance.[13]
Boronic Acid 4-Methoxyphenylboronic acidA common coupling partner. An excess (1.2-1.5 equivalents) is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[14]
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)K₂CO₃ is a cost-effective and widely used base.[1][15] K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[13][16] Both are effective at forming the active boronate species.[8]
Solvent System 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)A polar aprotic solvent like dioxane or toluene effectively dissolves the organic reagents, while the addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[8][10][16]
Temperature 85-95 °CThis temperature range provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant thermal decomposition of the catalyst or reagents.[11][16]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.[7] Degassing the solvent and maintaining an inert atmosphere is critical for reproducibility.
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble Reaction (Schlenk Flask, Stir Bar) start->setup add_solids 2. Add Solids (this compound, Boronic Acid, Base, Catalyst) setup->add_solids inert 3. Inert Atmosphere (Evacuate & Refill with N₂/Ar) add_solids->inert add_solvents 4. Add Degassed Solvents (Dioxane/Toluene, Water) inert->add_solvents heat 5. Heat to 85-95 °C (Stir for 12-16 h) add_solvents->heat monitor 6. Monitor Reaction (TLC/GC-MS) heat->monitor workup 7. Aqueous Workup (Cool, Dilute, Extract) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify analyze 9. Characterization (NMR, MS) purify->analyze end_node End analyze->end_node

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1 mmol, 227 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Briefly open the flask and add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen.[14]

  • Solvent Addition: Through the condenser, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. Note: Solvents should be degassed by bubbling with an inert gas for 20-30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn from a yellow/orange color to a darker brown or black suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.[12]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-ethyl-5-(4-methoxyphenyl)benzofuran.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents.Use a fresh bottle of catalyst or a more active pre-catalyst (e.g., a Pd(II) salt with a phosphine ligand).[14] Ensure thorough degassing of solvents and proper inert atmosphere technique. Use anhydrous solvents.
Protodeboronation Presence of water and base leading to hydrolysis of the boronic acid.Use a less aqueous solvent system or consider using a boronic ester (e.g., pinacol ester), which is more stable to hydrolysis.[14][17]
Homocoupling of Boronic Acid Often promoted by the presence of oxygen.Improve degassing procedures. Ensure the reaction is run under a strictly inert atmosphere.[14]
Dehalogenation of Starting Material Side reaction, sometimes promoted by certain ligands or impurities.Try a different ligand or palladium source. Ensure the base is not excessively strong for the substrate.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the synthesis of 2-ethyl-5-arylbenzofurans from this compound. By understanding the mechanistic principles that govern the reaction, researchers can rationally select catalysts, bases, and solvents to achieve optimal outcomes. The protocol provided herein serves as a validated starting point for the synthesis of a wide range of derivatives, enabling the rapid expansion of chemical libraries for drug discovery and materials science applications. Careful attention to experimental setup, particularly the maintenance of an inert atmosphere, is critical to ensuring the success and reproducibility of this invaluable transformation.

References

5-Bromo-2-ethylbenzofuran: A Versatile Synthetic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal core for designing molecules that can selectively bind to biological targets. Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Within this important class of compounds, 5-Bromo-2-ethylbenzofuran emerges as a particularly valuable synthetic building block for medicinal chemists. The presence of a bromine atom at the 5-position provides a reactive handle for a multitude of powerful cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments.[4] Simultaneously, the ethyl group at the 2-position can influence the molecule's lipophilicity and steric profile, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the applications and protocols involving this compound in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Reactivity

A thorough understanding of a building block's physicochemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C10H9BrOPubChem
Molecular Weight 225.08 g/mol PubChem
Appearance Not explicitly found, likely a solid or liquid-
Solubility Soluble in common organic solvents like Chloroform[5]

The reactivity of this compound is dominated by the C-Br bond at the 5-position. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for creating C-C, C-N, and C-O bonds. The ethyl group at the 2-position is generally stable under these conditions and serves to modulate the overall electronic and steric nature of the molecule.

Caption: Key reactive sites of this compound.

Synthetic Applications and Protocols

The true utility of this compound is demonstrated in its application in various synthetic transformations to build molecular complexity. This section details protocols for some of the most important reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C-C bonds, particularly for linking aryl moieties.[6] This reaction is instrumental in the synthesis of bi-aryl compounds, a common motif in kinase inhibitors and other drug classes.[7][8]

General Reaction Scheme:

Detailed Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol, 5 mol%), and a base, typically an aqueous solution of K2CO3 or Cs2CO3 (2.0 mmol).

  • Solvent Addition: Degas a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent (10 mL) to the Schlenk flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

G start Reactants & Catalyst (in inert flask) solvent Add Degassed Solvent start->solvent reaction Heat Reaction (e.g., 80-100°C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Characterized Product purify->product

Caption: General workflow for a cross-coupling reaction.

Other Important Cross-Coupling Reactions
  • Sonogashira Coupling: For the synthesis of aryl-alkyne derivatives, which are precursors to many complex heterocyclic systems. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

  • Buchwald-Hartwig Amination: To form C-N bonds, allowing for the introduction of various amine functionalities. This is crucial for synthesizing compounds that can form key hydrogen bonds with protein targets.

  • Heck Coupling: For the formation of C-C bonds between the aryl bromide and an alkene, leading to substituted styrenyl-benzofurans.

Case Study in Drug Discovery: Synthesis of Kinase Inhibitors

The benzofuran scaffold is a key component in the design of various kinase inhibitors, which are a major class of anticancer drugs.[10][11] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[12] The ability to functionalize the 5-position of the benzofuran ring allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase.

For instance, derivatives of 5-aryl-benzofurans have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[8] The synthesis of such compounds often relies on a Suzuki-Miyaura coupling of a 5-bromo-benzofuran intermediate with an appropriate arylboronic acid.

G start This compound reaction_step Suzuki-Miyaura Coupling + Arylboronic Acid start->reaction_step intermediate 5-Aryl-2-ethylbenzofuran Intermediate reaction_step->intermediate modification Further Synthetic Modifications intermediate->modification final_product Bioactive Kinase Inhibitor modification->final_product

Caption: Synthetic pathway from building block to bioactive molecule.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed functional handles—the reactive bromide for cross-coupling and the ethyl group for property modulation—provide a streamlined entry into a vast chemical space of potential drug candidates. The robust and well-established protocols for its functionalization, particularly through palladium-catalyzed reactions, make it an attractive starting material for the synthesis of complex molecules targeting a range of diseases. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of modern drug discovery.

References

Functionalization of 5-Bromo-2-ethylbenzofuran: Detailed Protocols for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered several protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions on various 5-bromobenzofuran derivatives. While none of the protocols are for 5-Bromo-2-ethylbenzofuran specifically, there is enough information on analogous structures (e.g., 2-acetyl-5-bromobenzofuran, methyl 5-bromobenzofuran-2-carboxylate, and other 2-alkyl/aryl benzofurans) to develop detailed and well-justified protocols. I can now proceed with synthesizing this information into the final application note. I have sufficient information to explain the causality behind experimental choices and to create a comprehensive guide as requested. Therefore, I do not need further search actions.

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, making them highly valuable scaffolds in drug discovery and development.[1][2] Specifically, this compound serves as a versatile building block, offering a reactive handle at the C5 position for the introduction of diverse molecular complexity through various cross-coupling reactions. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed transformations, allowing for the construction of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This guide provides detailed, field-proven protocols for the functionalization of this compound, with an emphasis on the underlying principles and practical considerations for researchers in medicinal chemistry and materials science.

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are the cornerstone of functionalizing this compound. The primary advantage of these methods lies in their broad substrate scope, functional group tolerance, and predictable reactivity. This section will detail the protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 5-aryl- and 5-heteroaryl-2-ethylbenzofurans.[3][4] These structures are of significant interest due to their prevalence in bioactive molecules.[4]

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For electron-rich substrates like this compound, a phosphine ligand with moderate steric bulk and electron-donating properties is often optimal.

Experimental Protocol: Synthesis of 2-Ethyl-5-(4-methoxyphenyl)benzofuran

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Parameter Condition Rationale
Palladium Source Pd(OAc)₂Pre-catalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃Stabilizes the Pd(0) catalyst and facilitates the catalytic cycle.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/WaterA mixture that ensures solubility of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid, and K₂CO₃ B Add Pd(OAc)₂ and PPh₃ A->B C Evacuate and backfill with inert gas B->C D Add dioxane and water C->D E Heat to 90 °C and stir for 4-6 h D->E F Monitor by TLC/LC-MS E->F G Cool and dilute with ethyl acetate F->G H Wash with water and brine G->H I Dry, concentrate, and purify by chromatography H->I

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction: Synthesis of Alkenyl-Substituted Benzofurans

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of 5-alkenyl-2-ethylbenzofurans.[6][7] These compounds are valuable intermediates for further transformations.

Mechanism and Rationale

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond.[5] A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[5] The choice of base and the presence of additives like tetra-n-butylammonium bromide (TBAB) can significantly influence the reaction outcome, particularly in preventing the formation of side products.[8]

Experimental Protocol: Synthesis of 2-Ethyl-5-styrylbenzofuran

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat the mixture to 100 °C for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

  • Wash the organic layer with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the desired product.

Parameter Condition Rationale
Palladium Source Pd(OAc)₂A common and effective pre-catalyst for Heck reactions.
Ligand P(o-tol)₃A bulky phosphine ligand that promotes the desired catalytic cycle.
Base Et₃NNeutralizes the HBr generated during the reaction.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 100 °CEnsures a sufficient reaction rate.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 5-alkynyl-2-ethylbenzofurans.[9] These compounds are versatile intermediates for the synthesis of more complex molecules through click chemistry or further transformations of the alkyne.

Mechanism and Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[9] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then transmetalates to the palladium center. Reductive elimination yields the final product. Copper-free versions of the Sonogashira coupling have also been developed to avoid potential issues with copper contamination.[10]

Experimental Protocol: Synthesis of 2-Ethyl-5-(phenylethynyl)benzofuran

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed tetrahydrofuran (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography (eluent: hexane/ethyl acetate).

Parameter Condition Rationale
Palladium Catalyst PdCl₂(PPh₃)₂A stable and efficient catalyst for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base Et₃NActs as both a base and a solvent.
Solvent THFA suitable solvent for the reaction.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.

Diagram of Palladium-Catalyzed Cross-Coupling Reactions:

Cross_Coupling cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira substrate This compound (Ar-Br) suzuki_reagents Arylboronic Acid Pd(0)/Ligand Base heck_reagents Alkene Pd(0)/Ligand Base sonogashira_reagents Terminal Alkyne Pd(0)/Cu(I) Base suzuki_product 5-Aryl-2-ethylbenzofuran (Ar-Ar') suzuki_reagents->suzuki_product C-C bond formation heck_product 5-Alkenyl-2-ethylbenzofuran (Ar-CH=CHR) heck_reagents->heck_product C-C bond formation sonogashira_product 5-Alkynyl-2-ethylbenzofuran (Ar-C≡CR) sonogashira_reagents->sonogashira_product C-C bond formation

Caption: Overview of key palladium-catalyzed cross-coupling reactions for functionalizing this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11] This reaction is particularly valuable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[11]

Mechanism and Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[11] Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a sterically hindered and electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and achieving high yields.[12]

Experimental Protocol: Synthesis of N-Benzyl-2-ethylbenzofuran-5-amine

Materials:

  • This compound

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and toluene (5 mL).

  • Add benzylamine (1.2 mmol) and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).

Parameter Condition Rationale
Palladium Source Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig amination.
Ligand XPhosA bulky, electron-rich ligand that facilitates the reaction.
Base NaOtBuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneA non-polar solvent suitable for this reaction.
Temperature 100 °CProvides the necessary thermal energy for the reaction to proceed.

Conclusion

The functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of a diverse array of derivatives. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for researchers. Careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is paramount for achieving optimal results. By leveraging these methodologies, scientists can efficiently generate novel benzofuran-based compounds for applications in drug discovery, materials science, and beyond.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 5-Bromo-2-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran nucleus is a prominent heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] In medicinal chemistry, benzofuran derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects.[3][4] The versatility of the benzofuran scaffold allows for structural modifications that can fine-tune its pharmacological profile, making it a privileged structure in drug discovery.

This guide focuses on a specific, highly functionalized building block: 5-Bromo-2-ethylbenzofuran . The strategic placement of the bromine atom at the C-5 position and an ethyl group at the C-2 position makes this molecule a particularly valuable precursor for novel anticancer agents. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. Furthermore, structure-activity relationship (SAR) studies have consistently shown that halogenation, especially with bromine, can significantly enhance the cytotoxic activity of benzofuran derivatives against cancer cells.[5][6][7]

Part 1: Strategic Synthesis of Benzofuran-Based Anticancer Agents

The development of potent anticancer agents from this compound hinges on synthetic strategies that build molecular complexity and incorporate pharmacophores known to interact with cancer-specific biological targets. Two primary approaches are highlighted: palladium-catalyzed cross-coupling for core elaboration and the synthesis of hybrid molecules that combine the benzofuran scaffold with other anticancer motifs.

Application Note 1: Synthesis of Benzofuran-Aryl Hybrids via Suzuki-Miyaura Cross-Coupling

Causality and Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. For this compound, this reaction is ideal for attaching various aryl or heteroaryl moieties at the C-5 position. This modification can profoundly impact the resulting molecule's pharmacological properties by:

  • Expanding the π-system: Enhancing interactions with planar residues in enzyme active sites or DNA.

  • Modulating Lipophilicity: Influencing cell permeability and pharmacokinetic profiles.

  • Introducing New H-bonding sites: Creating additional points of interaction with biological targets.

This strategy allows for the rapid generation of a library of analogues for SAR studies, accelerating the identification of lead compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by the addition of a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Reaction Execution: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-ethylbenzofuran derivative.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_reagents Reagent Assembly A This compound E Reaction under Inert Gas (80-100°C, 6-12h) A->E B Arylboronic Acid B->E C Pd Catalyst & Base C->E D Degassed Solvent (Toluene/H2O) D->E F Aqueous Work-up & Extraction E->F Reaction Completion G Column Chromatography F->G H Pure 5-Aryl-2-ethylbenzofuran G->H

Caption: Workflow for the synthesis of 5-aryl-2-ethylbenzofuran derivatives.

Application Note 2: Synthesis of Benzofuran-Chalcone Hybrids

Causality and Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products well-documented for their potent anticancer activities, which are often attributed to their ability to inhibit tubulin polymerization or modulate various kinase pathways.[8] Creating hybrid molecules that covalently link a benzofuran scaffold to a chalcone motif is a powerful drug design strategy to achieve synergistic or novel mechanisms of action.[4][9] For instance, benzofuran-based chalcones have been developed as effective VEGFR-2 inhibitors, a key target in angiogenesis.[9]

To utilize this compound in this context, it must first be converted into an acetophenone derivative via Friedel-Crafts acylation. The resulting ketone then serves as a substrate for a Claisen-Schmidt condensation with an appropriate aromatic aldehyde.

Experimental Protocol: Two-Step Synthesis of Benzofuran-Chalcones

Step 1: Friedel-Crafts Acylation

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in a dry solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetyl chloride (1.2 eq.).

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add a Lewis acid catalyst, such as AlCl₃ (1.3 eq.), portion-wise while stirring.

  • Reaction and Quenching: Allow the reaction to stir at 0 °C and then warm to room temperature for 2-4 hours. Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the acetylated benzofuran intermediate.

Step 2: Claisen-Schmidt Condensation

  • Reagent Preparation: Dissolve the acetylated benzofuran intermediate (1.0 eq.) and a substituted aromatic aldehyde (1.1 eq.) in ethanol.

  • Base-Catalyzed Condensation: Add an aqueous solution of a base, such as KOH or NaOH (e.g., 40% w/v), dropwise to the mixture at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture for 4-8 hours. The chalcone product often precipitates from the solution.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water and then cold ethanol to remove unreacted starting materials. Dry the solid product under vacuum.

Workflow Diagram: Benzofuran-Chalcone Synthesis

G A This compound B Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C Acetyl-benzofuran Intermediate B->C D Step 2: Claisen-Schmidt Condensation (Aromatic Aldehyde, KOH) C->D E Crude Chalcone Hybrid D->E Precipitation F Filtration & Washing E->F G Pure Benzofuran-Chalcone F->G

Caption: Two-step synthetic route to benzofuran-chalcone hybrids.

Part 2: Biological Activity and Mechanism of Action

Derivatives of bromo-benzofurans have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Key Molecular Targets and Cellular Effects:

  • Kinase Inhibition: Many benzofuran derivatives function as kinase inhibitors. For example, specific structures have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[9] Others have been identified as inhibitors of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism and is often dysregulated in cancer.[10]

  • Induction of Apoptosis: A common outcome of treatment with benzofuran-based agents is the induction of programmed cell death (apoptosis).[8] This is often triggered by mitochondrial damage, activation of caspase cascades (e.g., Caspase-3/7), and cell cycle arrest, frequently at the G2/M phase.[8][11]

  • Structure-Activity Relationship (SAR): The presence and position of a bromine atom are critical for activity. Studies indicate that bromination of a methyl or acetyl group attached to the benzofuran system increases cytotoxicity in both normal and cancer cells, highlighting the delicate balance required for achieving a therapeutic window.[1][6]

Data Presentation: Comparative Cytotoxicity of Bromo-Benzofuran Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of several bromo-benzofuran derivatives against various human cancer cell lines.

Compound IDDerivative ClassHeLa (Cervical) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)Reference
1c Bromomethyl-benzofuran2530N/A[12]
1e Bromoacetyl-benzofuran4035N/A[12]
14c Oxadiazolyl-benzofuranN/AN/A>10 (HCT116)[2]
37e Piperazine-benzofuran<10N/A<10[2]
50g Triazolyl-benzofuran0.73N/A0.57[2]

Note: Data is synthesized from studies on various bromo-benzofuran derivatives to illustrate general efficacy.

Signaling Pathway Visualization: Inhibition of the mTOR Pathway

The mTOR pathway is a key target for many anticancer drugs. Benzofuran derivatives have been developed to inhibit this pathway, blocking downstream signaling required for cell proliferation and survival.

G cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation Inhibitor Benzofuran Inhibitor Inhibitor->mTORC1 Inhibition

Caption: Benzofuran derivatives can inhibit the mTORC1 complex, blocking downstream signals.

Conclusion and Future Outlook

This compound stands out as a highly promising and versatile starting material for the synthesis of novel anticancer agents. Its utility is rooted in the synthetic accessibility of the C-5 position for diversification via cross-coupling reactions and the inherent contribution of the bromo-substituent to cytotoxic potency. The ability to construct complex hybrid molecules, such as benzofuran-chalcones and benzofuran-triazoles, opens up vast possibilities for modulating biological activity and discovering compounds with novel mechanisms of action.

Future research should focus on expanding the library of derivatives through combinatorial approaches, performing in-depth mechanistic studies to identify specific molecular targets, and advancing the most potent compounds into preclinical in vivo models to evaluate their efficacy and safety profiles. The continued exploration of the benzofuran scaffold, starting from key intermediates like this compound, will undoubtedly remain a fruitful endeavor in the ongoing search for more effective cancer therapies.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 5-Bromo-2-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are prevalent in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inherent bioactivity of the benzofuran nucleus makes it a fertile ground for the design and development of novel therapeutic agents.[2] Of particular interest is the incorporation of a bromine atom at the C-5 position, a modification known to enhance the antimicrobial potency of various heterocyclic compounds. Paired with an ethyl group at the C-2 position, the 5-Bromo-2-ethylbenzofuran scaffold offers a unique starting point for generating a library of novel antimicrobial candidates.

These application notes provide a comprehensive guide for researchers to synthesize this compound, derivatize it into a focused library of potential antimicrobial agents, and evaluate their efficacy against a panel of clinically relevant bacterial pathogens. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental steps.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core scaffold is a critical first step. While various methods for benzofuran synthesis exist, a reliable approach involves the cyclization of a substituted phenoxyacetic acid derivative. The following protocol is adapted from a known procedure for a similar 2-alkyl-5-bromobenzofuran.[3]

Protocol 1.1: Synthesis of 2-(4-Bromo-2-formylphenoxy)butanoic acid

This precursor is synthesized in a two-step process starting from commercially available 5-bromosalicylaldehyde.

Step 1: Alkylation of 5-bromosalicylaldehyde

  • To a solution of 5-bromosalicylaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromobutanoate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-bromo-2-formylphenoxy)butanoate.

Step 2: Hydrolysis to the carboxylic acid

  • Dissolve the crude ester from the previous step in a mixture of ethanol and 1 M sodium hydroxide solution (1:1 v/v).

  • Stir the mixture at room temperature for 12-16 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water, and dried to yield 2-(4-bromo-2-formylphenoxy)butanoic acid.

Protocol 1.2: Cyclization to this compound
  • In a round-bottom flask, dissolve 2-(4-bromo-2-formylphenoxy)butanoic acid (1 equivalent) in toluene.

  • Add benzenesulfonyl chloride (1.4 equivalents) and stir the mixture at 80°C.[3]

  • Slowly add anhydrous triethylamine (3.3 equivalents) to the reaction mixture.[3]

  • Continue stirring at 80°C and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a 5% aqueous sodium hydroxide solution to destroy excess benzenesulfonyl chloride.[3]

  • Separate the organic phase and wash it sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Part 2: Derivatization of this compound for Antimicrobial Activity

The strategic functionalization of the this compound scaffold is key to unlocking its antimicrobial potential. The following protocols detail three powerful reactions to generate a diverse library of derivatives.

Workflow for Derivatization

G A This compound B Vilsmeier-Haack Reaction A->B POCl3, DMF D Mannich Reaction A->D Formaldehyde, Secondary Amine F Suzuki Coupling A->F Ar-B(OH)2, Pd catalyst, Base C This compound- 3-carbaldehyde B->C E Mannich Bases D->E G 5-Aryl-2-ethylbenzofurans F->G

Caption: Derivatization strategies for this compound.

Protocol 2.1: Vilsmeier-Haack Formylation at the C-3 Position

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings, such as the benzofuran nucleus.[4][5][6][7] This aldehyde functionality serves as a versatile handle for further synthetic transformations.

  • In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield this compound-3-carbaldehyde.

Protocol 2.2: Synthesis of Mannich Bases

Mannich bases derived from heterocyclic compounds often exhibit enhanced biological activity. This protocol describes the synthesis of Mannich bases from this compound.

  • To a solution of this compound (1 equivalent) in ethanol, add formaldehyde (1.2 equivalents, as a 37% aqueous solution) and a secondary amine (e.g., dimethylamine, piperidine, or morpholine; 1.2 equivalents).

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting Mannich base by column chromatography or recrystallization.

Protocol 2.3: Suzuki Cross-Coupling for C-5 Arylation

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents at the C-5 position, which can significantly influence antimicrobial activity.

  • In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., potassium carbonate, 2 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water (4:1).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 90-100°C and stir for 12-24 hours under an inert atmosphere, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 5-aryl-2-ethylbenzofuran derivative.

Part 3: Antimicrobial Screening Protocols

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial activity. The following are standard and reliable protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Antimicrobial Screening Workflow

G A Synthesized Benzofuran Derivatives B Prepare Stock Solutions (in DMSO) A->B C Broth Microdilution Assay (96-well plate) B->C D Determine MIC (Lowest concentration with no visible growth) C->D E Subculture from clear wells onto agar plates D->E F Determine MBC (Lowest concentration with ≥99.9% killing) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and standardized technique.

Materials:

  • Synthesized benzofuran derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours) on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add a specific volume of the compound stock solution to well 1 to achieve the highest desired concentration, and then perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and the wells with higher concentrations).

  • Spot-plate these aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Antimicrobial Activity Data

Compound IDModificationGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Positive Bacteria (e.g., S. aureus) MBC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MBC (µg/mL)
Parent This compound>128>128>128>128
BF-CHO 3-Formyl64128128>128
BF-MN1 3-Dimethylaminomethyl163264128
BF-Ar1 5-(4-Fluorophenyl)8163264
Control Ciprofloxacin0.510.250.5

Note: The data presented above is hypothetical and for illustrative purposes only.

Scientific Integrity and Causality

The choice of derivatization strategies is grounded in established principles of medicinal chemistry. The Vilsmeier-Haack reaction introduces a polar aldehyde group that can act as a hydrogen bond acceptor, potentially interacting with bacterial enzymes. The Mannich reaction introduces a basic amino group, which can improve the pharmacokinetic properties of the molecule and provide a positive charge at physiological pH, facilitating interaction with negatively charged bacterial cell membranes. The Suzuki coupling allows for the exploration of a wide range of steric and electronic effects at the C-5 position, which is crucial for optimizing the compound's fit into a biological target.

The bromine atom at the C-5 position is a key feature, as halogens are known to increase the lipophilicity of a molecule, potentially enhancing its ability to penetrate bacterial cell membranes. Furthermore, the electron-withdrawing nature of bromine can influence the electron density of the benzofuran ring system, which may be important for binding to target proteins.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the development of novel antimicrobial agents based on the this compound scaffold. By systematically synthesizing and evaluating a library of derivatives, researchers can elucidate structure-activity relationships and identify lead compounds for further optimization and preclinical development. The versatility of the benzofuran core, combined with the strategic modifications outlined, holds significant promise for addressing the growing challenge of antimicrobial resistance.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Benzofurans and Palladium Catalysis

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and pharmacologically active compounds.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven significant efforts toward the development of efficient and versatile synthetic methodologies. Among the myriad of synthetic tools available, palladium-catalyzed reactions have emerged as a dominant and indispensable strategy for constructing the benzofuran scaffold.[1][2]

Palladium's unique catalytic prowess, characterized by its ability to mediate a wide array of bond formations under relatively mild conditions, offers unparalleled precision and efficiency. From classic cross-coupling reactions to modern C-H activation strategies, palladium catalysis provides chemists with a robust toolkit to assemble highly functionalized and complex benzofuran derivatives. This guide provides an in-depth exploration of key palladium-catalyzed protocols, moving beyond mere procedural steps to elucidate the underlying mechanistic principles and strategic considerations essential for successful synthesis.

Strategic Overview: Pillars of Palladium-Catalyzed Benzofuran Synthesis

The construction of the benzofuran ring via palladium catalysis can be broadly categorized into three highly effective strategies. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and overall synthetic efficiency.

Synthetic Strategy Core Concept Key Advantages Typical Starting Materials
Strategy 1: Cross-Coupling & Cascade Cyclization Sequential or one-pot formation of a key C-C bond followed by intramolecular cyclization.High convergence, excellent functional group tolerance, well-established reliability.o-Halophenols, terminal alkynes, aryl halides.
Strategy 2: Intramolecular Cyclization Cyclization of a pre-functionalized linear precursor containing the key atoms of the furan ring.Directness, often leading to rapid assembly of the core.1-(2-Haloaryl)ketones, o-alkynylphenols.
Strategy 3: C-H Activation & Annulation Direct functionalization of C-H bonds to forge the furan ring, avoiding pre-functionalized substrates.High atom economy, novel bond disconnections, access to unique derivatives.Phenols, styrenes, various arenes with directing groups.

Strategy 1: Cross-Coupling & Cascade Cyclization - The Sonogashira Approach

One of the most powerful and widely used methods for benzofuran synthesis is the tandem Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][2] This approach is prized for its reliability and broad substrate scope.

Mechanistic Rationale

The reaction proceeds through two distinct, yet often seamlessly integrated, catalytic cycles.

  • Sonogashira Coupling: A Pd(0) species undergoes oxidative addition into the aryl-halide bond of the o-halophenol. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, forges the C-C bond, yielding an o-alkynylphenol intermediate and regenerating the Pd(0) catalyst.[3]

  • Intramolecular Cyclization (5-exo-dig): The phenolic oxygen, often activated by a base, attacks the proximal carbon of the alkyne tether in a highly favored 5-exo-dig cyclization. This step can be promoted by the palladium catalyst or proceed under thermal or base-mediated conditions.

Workflow & Mechanism Diagram

G sub o-Halophenol + Terminal Alkyne cat_cycle1 Sonogashira Coupling Cycle sub->cat_cycle1 pd0 Pd(0)L_n pd0->cat_cycle1 Catalyst intermediate o-Alkynylphenol Intermediate cat_cycle1->intermediate C-C Bond Formation cat_cycle2 Intramolecular Cyclization (5-exo-dig) intermediate->cat_cycle2 product 2-Substituted Benzofuran cat_cycle2->product C-O Bond Formation base Base (e.g., Amine) base->cat_cycle1 base->cat_cycle2 cu_cocat Cu(I) Co-catalyst cu_cocat->cat_cycle1 Co-catalyst

Caption: Tandem Sonogashira coupling and cyclization workflow.

Detailed Experimental Protocol: Synthesis of 2-Arylbenzofurans

This protocol is adapted from multicatalytic one-pot procedures that demonstrate high efficiency.[4]

Materials:

  • o-Iodophenol (1.0 mmol, 1.0 equiv)

  • Terminal Arylacetylene (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF) (5 mL)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add o-iodophenol, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask with a septum.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal arylacetylene.

  • Reaction: Stir the reaction mixture at a specified temperature (typically ranging from room temperature to 80 °C). The optimal temperature depends on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst and amine salts. Wash further with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Strategy 2: Intramolecular O-Arylation of Enolates

This strategy provides a convergent route to 2,3-disubstituted benzofurans starting from readily available 1-(2-haloaryl)ketones.[5] The core transformation is a palladium-catalyzed intramolecular C-O bond formation between an enolate and an aryl halide.

Mechanistic Rationale

The choice of ligand is paramount in this reaction. A bulky, electron-rich phosphine ligand, such as DPEphos, is often required. The mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the carbon-halogen bond of the 1-(2-haloaryl)ketone.

  • Enolate Formation: A base deprotonates the α-carbon of the ketone to form an enolate.

  • C-O Reductive Elimination: The enolate oxygen coordinates to the palladium center, followed by reductive elimination to form the furan ring's C-O bond and regenerate the Pd(0) catalyst.[5] The ligand's steric bulk facilitates this typically challenging reductive elimination step.

Mechanism Diagram

G start 1-(2-Haloaryl)ketone ox_add Oxidative Addition start->ox_add pd0 Pd(0) + Ligand pd0->ox_add pd_complex Aryl-Pd(II)-Halide Complex ox_add->pd_complex enolate_form Enolate Formation pd_complex->enolate_form base Base (e.g., NaOtBu) base->enolate_form pd_enolate Palladium Enolate Intermediate enolate_form->pd_enolate red_elim Reductive Elimination pd_enolate->red_elim C-O Bond Formation red_elim->pd0 Catalyst Regeneration product Benzofuran red_elim->product

Caption: Intramolecular O-arylation of an enolate.

Detailed Experimental Protocol: Synthesis from o-Bromophenones

This protocol is based on procedures developed for the one-pot synthesis of benzofurans via enolate arylation.[6]

Materials:

  • 1-(2-Bromophenyl)ethan-1-one (1.0 mmol, 1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • DPEphos (Bis(2-diphenylphosphinophenyl)ether) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Catalyst Pre-formation/Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, DPEphos, NaOtBu, and the 1-(2-bromophenyl)ethan-1-one to a dry reaction vessel.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting crude oil by silica gel chromatography to yield the pure benzofuran product.

Strategy 3: Direct C-H Activation & Annulation

Representing the cutting edge of synthetic efficiency, C-H activation strategies forge the benzofuran skeleton by directly coupling C-H bonds, thereby minimizing the need for pre-functionalized starting materials.[7][8] A common approach involves the palladium-catalyzed reaction between phenols and olefins.[9]

Mechanistic Rationale

These reactions often proceed via a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. A representative pathway involves:

  • Directed C-H Activation: The phenol's hydroxyl group directs the Pd(II) catalyst to activate an ortho C-H bond, forming a five-membered palladacycle intermediate. This is often the rate-determining step.[10][11]

  • Olefin Coordination & Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-Carbon bond.

  • Reductive Elimination/β-Hydride Elimination: The final C-O or C-C bond is formed through reductive elimination, or a sequence involving β-hydride elimination and subsequent tautomerization, to yield the benzofuran and regenerate the active catalyst. An oxidant is often required to turn over the catalytic cycle.

Workflow Diagram

G start Phenol + Alkene ch_act Directed ortho-C-H Activation start->ch_act pd_cat Pd(II) Catalyst pd_cat->ch_act palladacycle Palladacycle Intermediate ch_act->palladacycle C-H Cleavage insertion Alkene Insertion palladacycle->insertion pd_alkyl Alkyl-Pd(II) Intermediate insertion->pd_alkyl cyclization Annulation/ Reductive Elimination pd_alkyl->cyclization product Benzofuran cyclization->product Ring Formation oxidant Oxidant oxidant->cyclization Regenerates Catalyst

Caption: General workflow for C-H activation/annulation.

Representative Protocol: Oxidative Annulation of Phenols and Olefins

This protocol is a conceptual representation based on modern C-H functionalization methods.[7][9]

Materials:

  • Phenol (1.0 mmol, 1.0 equiv)

  • Olefin (e.g., Norbornene or Styrene) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) Acetate) (0.05 mmol, 5 mol%)

  • Oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) (1.2 mmol, 1.2 equiv)

  • Solvent (e.g., Toluene or Acetic Acid) (4 mL)

Procedure:

  • Reaction Setup: To a pressure-tolerant vial, add the phenol, Pd(OAc)₂, and the oxidant.

  • Reagent Addition: Add the solvent, followed by the olefin.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100-120 °C. Stir for 12-48 hours.

  • Monitoring: Monitor the formation of the product by GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the benzofuran derivative.

Conclusion and Future Outlook

Palladium catalysis remains a cornerstone of modern organic synthesis, and its application in the construction of benzofurans is a testament to its versatility and power. The strategies outlined here—tandem cross-coupling/cyclization, intramolecular O-arylation, and direct C-H activation—provide researchers with a powerful and adaptable set of tools for accessing a vast array of benzofuran derivatives. While classical methods like the Sonogashira cascade offer proven reliability, the continued development of C-H activation protocols promises more atom-economical and environmentally benign routes for the future. The judicious selection of catalyst, ligand, and reaction conditions, guided by a sound understanding of the underlying mechanisms, is key to unlocking the full potential of these transformative reactions in drug discovery and materials science.

References

Synthesis of Functionalized Benzofuran Esters: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Functionalized benzofuran esters, in particular, serve as crucial intermediates in the synthesis of complex molecules and as bioactive compounds in their own right.[5][6] This guide provides an in-depth exploration of contemporary synthetic strategies for accessing these valuable molecular architectures, with a focus on robust and versatile experimental procedures.

Strategic Approaches to Benzofuran Ester Synthesis

The construction of the benzofuran ring system can be achieved through various synthetic routes, each with its own advantages in terms of substrate scope, efficiency, and functional group tolerance. This section will detail some of the most effective and widely adopted methodologies.

Palladium-Catalyzed Methodologies: Versatility and Efficiency

Palladium catalysis has emerged as a powerful tool for the synthesis of benzofurans, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[7]

One of the most prevalent methods for synthesizing 2,3-disubstituted benzofurans involves a Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization.[8] This one-pot sequence allows for the rapid construction of the benzofuran core from readily available starting materials.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are crucial for both the Sonogashira cross-coupling and the subsequent cyclization. The choice of ligand can influence the reaction's efficiency and substrate scope.

  • Copper(I) Co-catalyst: Copper(I) iodide is a common co-catalyst in Sonogashira reactions, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9][10]

  • Base: An amine base, typically triethylamine or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

Experimental Protocol: Synthesis of 2,3-Disubstituted Benzofurans via Sonogashira Coupling and Cyclization [8]

  • To a solution of o-iodoanisole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent such as triethylamine, add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours or until the starting materials are consumed (monitored by TLC).

  • Upon completion of the Sonogashira coupling, add an electrophile (e.g., I₂, Br₂, or NIS) to the reaction mixture to induce cyclization.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (if an iodine-based electrophile was used) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Workflow Visualization:

Sonogashira_Cyclization Start o-Iodoanisole + Terminal Alkyne Sonogashira Sonogashira Coupling Start->Sonogashira Catalysts Pd(PPh3)4, CuI, Base Catalysts->Sonogashira Intermediate o-Alkynyl Anisole Intermediate Sonogashira->Intermediate Cyclization Electrophilic Cyclization Intermediate->Cyclization Electrophile Add Electrophile (e.g., I2) Electrophile->Cyclization Product 2,3-Disubstituted Benzofuran Cyclization->Product

Caption: Sonogashira Coupling and Cyclization Workflow.

The Suzuki-Miyaura cross-coupling reaction provides an effective method for synthesizing phenylbenzofuran-2-carboxylate derivatives.[4] This reaction involves the coupling of a bromo-substituted benzofuran ester with an aryl boronic acid in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives [4]

  • To a mixture of the bromo-substituted benzofuran ester (1.0 equiv), aryl boronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) in a solvent mixture of 1,4-dioxane and water (e.g., 6:1 ratio), add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Degas the reaction mixture and purge with an inert gas.

  • Heat the mixture at 90 °C for 6-8 hours or until completion as monitored by TLC.

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired phenylbenzofuran-2-carboxylate.

Quantitative Data Summary:

EntryAryl Boronic AcidProductYield (%)[4]
1Phenylboronic acid4a89
24-Methylphenylboronic acid4b85
34-Methoxyphenylboronic acid4c82
44-Chlorophenylboronic acid4d75
54-Nitrophenylboronic acid4e67
Gold-Catalyzed Synthesis: A Mild and Efficient Alternative

Gold catalysis has gained prominence for its ability to promote a variety of organic transformations under mild conditions.[11][12] A notable application is the synthesis of benzofuran derivatives through a cascade reaction involving intermolecular alkoxylation, Claisen rearrangement, and condensation.[9][13]

Causality Behind Experimental Choices:

  • Gold Catalyst: The high Lewis acidity of gold catalysts, such as JohnPhosAuCl/AgNTf₂, efficiently activates the alkyne for nucleophilic attack.[9][10]

  • Water-Trapping Reagent: The addition of a water-trapping reagent like difluorodiphenylsilane can lead to higher yields by preventing side reactions.[11][12]

Proposed Reaction Mechanism:

Gold_Catalysis Start Quinol + Alkynyl Ester Alkoxylation Intermolecular Alkoxylation Start->Alkoxylation Catalyst JohnPhosAuCl/AgNTf2 Catalyst->Alkoxylation Intermediate1 Vinyl Ether Intermediate Alkoxylation->Intermediate1 Claisen Claisen Rearrangement Intermediate1->Claisen Intermediate2 Dienone Intermediate Claisen->Intermediate2 Condensation Condensation Intermediate2->Condensation Product Functionalized Benzofuran Ester Condensation->Product

Caption: Gold-Catalyzed Cascade Reaction Mechanism.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a direct and atom-economical route to benzofurans from appropriately substituted precursors.[14]

A transition-metal-free approach involves the potassium t-butoxide promoted intramolecular cyclization of o-bromobenzylketones.[15] This method is operationally simple and tolerates a wide range of substrates.

Experimental Protocol: Synthesis of Benzofurans from o-Bromobenzylketones [15]

  • Dissolve the o-bromobenzylketone (1.0 mmol) in a suitable solvent like dimethylformamide (DMF).

  • Add potassium t-butoxide (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Synthesis of Benzofuran-2-Carboxylates and Benzofuran-3-Carboxylates

The position of the ester functionality on the benzofuran ring significantly influences the molecule's properties and applications. Specific synthetic strategies are employed to selectively prepare benzofuran-2-carboxylates and benzofuran-3-carboxylates.

A common route to ethyl benzofuran-2-carboxylates involves the reaction of a salicylaldehyde with an α-bromo ester in the presence of a base.[6]

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-Carboxylate [6]

  • To a solution of salicylaldehyde (1.0 mmol) in acetonitrile, add K₂CO₃ (3.0 mmol) and ethyl bromoacetate (1.2 mmol).

  • Reflux the reaction mixture for 24 hours.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with 5% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ethyl benzofuran-2-carboxylate.

Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can be synthesized from the corresponding carboxylic acid via esterification with dimethyl sulphate.[16]

Experimental Protocol: Synthesis of Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate [16]

  • A mixture of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (0.02 mol), K₂CO₃ (0.02 mol), and dimethyl sulphate (0.02 mol) in acetone is refluxed for 5 hours.

  • Upon completion, the mixture is filtered, and the solvent is evaporated to yield the desired methyl ester.

Conclusion

The synthesis of functionalized benzofuran esters is a dynamic field of research, with a continuous development of novel and efficient methodologies. The choice of synthetic strategy depends on the desired substitution pattern, available starting materials, and required functional group tolerance. The protocols detailed in this guide, based on palladium, gold, and base-mediated reactions, offer reliable and versatile pathways to a wide range of benzofuran esters, empowering researchers in drug discovery and materials science to access these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethylbenzofuran. This valuable heterocyclic compound serves as a crucial intermediate in the development of pharmaceuticals and advanced materials.[1] Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and reaction control. The introduction of a bromine atom at the 5-position can modulate the molecule's physicochemical properties, potentially enhancing biological activity.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common hurdles and optimize your synthetic strategy for improved yields and purity.

Troubleshooting Guide & Optimization (Q&A Format)

This section addresses specific problems that may arise during the synthesis of this compound. The most common synthetic routes involve the O-alkylation of a p-bromophenol with a suitable four-carbon chain precursor, followed by an intramolecular cyclization. A primary example is the reaction of 4-bromophenol with 1-bromo-2-butanone to form an ether intermediate, which is then cyclized under acidic conditions.

Question 1: My initial O-alkylation of 4-bromophenol is slow or incomplete, resulting in low yields of the ether intermediate. What can I do?

Answer:

This is a classic Williamson ether synthesis, and its success hinges on several key factors. Low conversion is typically due to issues with the base, solvent, or the reactivity of the alkylating agent.

Causality & Explanation: The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide. If the phenoxide is not generated efficiently or if side reactions dominate, the yield will suffer.

Troubleshooting Steps:

  • Base Selection is Critical: A base that is too weak will not sufficiently deprotonate the phenol (pKa ~10). A base that is too strong can promote side reactions, such as elimination of the alkyl halide.

    • Recommendation: Potassium carbonate (K₂CO₃) is often the base of choice as it is strong enough to deprotonate the phenol but generally does not cause significant side reactions. Sodium hydroxide (NaOH) can also be used, but care must be taken to avoid hydrolysis of the alkyl halide.

  • Solvent Polarity and Aprotic Nature: The solvent must be able to dissolve the reactants but should not participate in the reaction.

    • Recommendation: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are ideal. Acetone is often preferred for its balance of solvating power and ease of removal.[2]

  • Reaction Temperature: Increasing the temperature generally increases the reaction rate.

    • Recommendation: Running the reaction at the reflux temperature of the chosen solvent (e.g., acetone, ~56°C) is a common practice to ensure a reasonable reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to decomposition.

  • Purity of Reagents: Ensure your 4-bromophenol is pure and your alkylating agent (e.g., 1-bromo-2-butanone) has not degraded. Water in the reaction can quench the phenoxide, so using anhydrous solvents is beneficial.

Data Summary: O-Alkylation Conditions
ParameterRecommendationRationale
Base K₂CO₃ (1.5 - 2.0 equiv.)Effective deprotonation, minimizes side reactions.
Solvent Acetone or DMF (anhydrous)Polar aprotic, good solubility, non-reactive.
Temperature RefluxIncreases reaction rate to achieve completion in a reasonable time.
Monitoring TLCPrevents unnecessary heating and decomposition.
Question 2: The acid-catalyzed cyclization step to form the benzofuran ring is giving me a low yield and multiple side products. How can I optimize this?

Answer:

The intramolecular cyclization/dehydration is the most critical and often lowest-yielding step. Success depends heavily on the choice of acid catalyst, temperature control, and effective water removal.

Causality & Explanation: The reaction proceeds by protonation of the ketone carbonyl, followed by intramolecular electrophilic aromatic substitution onto the benzene ring, and subsequent dehydration to form the furan ring.[3] Strong acids and high temperatures can lead to charring, polymerization, or unwanted side reactions.

Troubleshooting Steps:

  • Choice of Acid Catalyst: The strength and nature of the acid are paramount.

    • Polyphosphoric Acid (PPA): This is a very common and effective dehydrating agent for this type of cyclization.[3] It acts as both a catalyst and a solvent at elevated temperatures. However, the viscosity can make workup challenging.

    • Amberlyst 15: This solid-supported acid catalyst is an excellent alternative. It simplifies the workup (simple filtration) and often leads to cleaner reactions with fewer side products.[4]

    • Eaton's Reagent (P₂O₅ in MsOH): A powerful dehydrating agent that can be effective when other acids fail, but it is highly corrosive and requires careful handling.

  • Strict Temperature Control: Overheating is a primary cause of low yields and tar formation.

    • Recommendation: Start at a moderate temperature (e.g., 80-90°C) and slowly increase if the reaction does not proceed, monitoring closely by TLC. An optimal temperature for PPA-catalyzed cyclization is often around 110°C.[3]

  • Anhydrous Conditions: The reaction is a dehydration. The presence of water in the starting material or solvent can shift the equilibrium away from the product. Ensure your ether intermediate is dry before this step.

Workflow for Optimizing Cyclization

G cluster_start Problem: Low Cyclization Yield cluster_catalyst Step 1: Evaluate Catalyst cluster_temp Step 2: Optimize Temperature cluster_result Outcome start Low Yield / Multiple Spots on TLC cat_check Using PPA? start->cat_check try_amberlyst Switch to Amberlyst 15 (Easier Workup) cat_check->try_amberlyst No temp_check Reaction Temp > 120°C? cat_check->temp_check Yes try_amberlyst->temp_check failure Still Low Yield try_amberlyst->failure try_eaton Try Eaton's Reagent (Stronger Dehydration) lower_temp Lower Temp to 80-100°C & Monitor Over Time temp_check->lower_temp Yes success Improved Yield & Purity temp_check->success No lower_temp->success lower_temp->failure

Caption: Troubleshooting flowchart for the acid-catalyzed cyclization step.

Question 3: I am struggling to purify the final this compound product. What is the best method?

Answer:

Purification can be challenging due to the presence of nonpolar impurities and potentially regioisomers if the starting materials were not clean.[5]

Troubleshooting Steps:

  • Initial Workup: After the cyclization, quenching the reaction properly is key. If using PPA, the mixture should be cooled and poured onto ice water with vigorous stirring. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for purification.[6]

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: this compound is a relatively nonpolar compound. Start with a very nonpolar eluent system and gradually increase polarity. A gradient of hexane/ethyl acetate (e.g., starting from 100% hexane and moving to 99:1 or 98:2 hexane:ethyl acetate) is a good starting point. Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.

  • Recrystallization: If you can get the product to a reasonable purity (>90%) via chromatography, recrystallization can be an excellent final polishing step.[6]

    • Solvent Screening: Test solubility in various solvents. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Try solvents like ethanol, methanol, or hexane.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis? A1: The overall yield can vary significantly based on the specific conditions and scale. Reported yields for similar multi-step benzofuran syntheses often range from 30% to 60%. Optimizing each step independently is crucial for maximizing the final output.

Q2: Can I use a different starting material instead of 4-bromophenol? A2: Yes, the general synthetic strategy is adaptable. For instance, starting with 2-bromo-4-formylphenol and reacting it with a malonate derivative is another established route to functionalized benzofurans, though this leads to a different substitution pattern.[7][8]

Q3: Are there any one-pot methods available? A3: One-pot syntheses for benzofurans have been developed, often utilizing palladium or copper catalysis to combine C-H functionalization and cyclization steps.[9][10] For example, reacting phenols with bromoalkynes in the presence of a palladium catalyst can directly yield 2-substituted benzofurans.[9] However, these methods may require more specialized catalysts and conditions compared to the classic two-step approach.

Q4: How do I confirm the structure of my final product? A4: Standard analytical techniques are required.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR will show characteristic signals for the ethyl group and the aromatic/furan protons. The carbon NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound and show the characteristic isotopic pattern for a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups and the aromatic system.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenoxy)butan-2-one (Ether Intermediate)
  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (11.9 g, 86.7 mmol, 1.5 equiv.), and acetone (100 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromo-2-butanone (9.5 g, 63.6 mmol, 1.1 equiv.) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (eluent: 9:1 Hexane/Ethyl Acetate).

  • Once the 4-bromophenol is consumed, cool the reaction to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ether, which can often be used in the next step without further purification.

Protocol 2: Cyclization to this compound using Amberlyst 15
  • Place the crude 1-(4-bromophenoxy)butan-2-one (from the previous step, ~57 mmol) and Amberlyst 15 resin (10 g, ~20 wt%) in a round-bottom flask.

  • Add toluene (100 mL) as the solvent.

  • Equip the flask with a Dean-Stark apparatus and reflux condenser to facilitate water removal.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 8-12 hours. Monitor the formation of the product by TLC (eluent: 100% Hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the Amberlyst 15 resin and wash it with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Reaction Mechanism Overview

G A 4-Bromophenol Base K2CO3, Acetone B 1-Bromo-2-butanone C Ether Intermediate 1-(4-Bromophenoxy)butan-2-one Base->C Step 1: O-Alkylation Acid Acid Catalyst (e.g., Amberlyst 15) Heat, -H2O D This compound Acid->D Step 2: Cyclization

References

purification of crude 5-Bromo-2-ethylbenzofuran using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of crude 5-Bromo-2-ethylbenzofuran using column chromatography. This guide offers troubleshooting advice and answers to frequently asked questions to address challenges encountered during experimentation.

Troubleshooting Guide

This section addresses common issues and provides actionable solutions for the purification of this compound.

Question: Why am I seeing poor separation between my product and an impurity on the column?

Answer: Poor separation, often observed as overlapping or "smeared" bands, can stem from several factors related to your column chromatography setup.

  • Inappropriate Solvent System: The polarity of your eluent is the most critical factor. If the solvent is too polar, it will move all compounds, including your product and impurities, too quickly through the column, resulting in little to no separation. Conversely, a solvent system that is not polar enough will lead to very slow elution and broad bands, which also diminishes resolution. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a Thin Layer Chromatography (TLC) plate.[1]

  • Improper Column Packing: The stationary phase (silica gel) must be packed uniformly to prevent channeling, where the solvent and sample find pathways of lower resistance, bypassing the bulk of the stationary phase. This leads to uneven flow and poor separation. Ensure your column is packed carefully using either a wet or dry packing method to create a homogenous bed.[2][3]

  • Column Overloading: Loading too much crude sample onto the column is a common mistake. An overloaded column exceeds the separation capacity of the stationary phase, leading to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Particle Size of Silica Gel: The size of the silica gel particles affects the surface area available for interaction. Smaller particles provide more surface area and can lead to better separation, but they also increase back pressure. For standard flash chromatography, a mesh size of 200-300 is common.[4][5]

Question: My product is taking a very long time to elute, or it's not coming off the column at all. What should I do?

Answer: This issue typically points to a solvent system with insufficient polarity or strong interactions between your compound and the stationary phase.

  • Increase Eluent Polarity: If your compound is highly retained, you need to increase the polarity of the mobile phase. This can be done by gradually increasing the percentage of the more polar solvent in your mixture (e.g., increasing the concentration of ethyl acetate in a hexane/ethyl acetate system). This is known as a gradient elution.

  • Check for Strong Acidic/Basic Interactions: Silica gel is slightly acidic and can strongly retain basic compounds. While this compound is not strongly basic, some impurities might be. If you suspect this is an issue, you can add a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%) to neutralize the acidic sites on the silica gel.[1]

Question: I'm experiencing a low yield of my purified product. Where could it have been lost?

Answer: Low recovery can be frustrating. The loss of product can occur at several stages of the purification process.

  • Irreversible Adsorption: Some compounds can irreversibly bind to the silica gel, especially if they are unstable under the slightly acidic conditions of the stationary phase.

  • Co-elution with Impurities: If separation is not optimal, a significant portion of your product might be in mixed fractions that you discarded. Always analyze your fractions carefully with TLC before combining or discarding them.

  • Sample Loading: If the sample is not loaded in a tight band at the top of the column, it can lead to a broad initial band and subsequent poor separation and recovery. Dissolve the crude product in a minimal amount of a non-polar solvent or the initial eluent to load it onto the column.

  • Product Volatility: While this compound is not extremely volatile, ensure that you are not using excessive heat during the removal of solvents on a rotary evaporator after collecting the fractions.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For routine laboratory-scale purification of this compound, silica gel is the most common and effective stationary phase.[4][5] It is a polar adsorbent that works well for separating compounds of moderate polarity like benzofuran derivatives. For more challenging separations, such as resolving closely related isomers, other stationary phases like alumina or reverse-phase silica (C18) could be considered, though these are less common for this type of compound in initial purification steps.

Q2: How do I select the optimal solvent system for my column?

A2: The ideal solvent system is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that moves the desired compound to an Rf value of 0.25-0.35.

  • Start with a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Test different ratios of these solvents on a TLC plate spotted with your crude mixture.

  • A good starting point for many benzofuran derivatives is a mixture of petroleum ether and ethyl acetate, often in a ratio of around 5:1 to 20:1.[4][5][6]

  • Observe the separation between the spot for your product and any impurities. The solvent system that provides the best separation on TLC will likely work well for your column.

Q3: What are the potential impurities I should be looking for?

A3: The impurities in your crude this compound will depend on the synthetic route used. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions. For example, in syntheses involving bromination, you might have isomers with bromine at different positions or di-brominated products.

  • Decomposition products: Benzofurans can be sensitive to strong acids or bases, so some degradation may occur during the reaction or workup.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a gradient elution is often a very effective technique, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product and then any more polar impurities. This can improve separation and reduce the total time for the chromatography.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound.

1. Preparation:

  • TLC Analysis: First, determine the optimal eluent system using TLC as described in the FAQs. A common system for similar compounds is a mixture of hexane and ethyl acetate.

  • Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material you need to purify.

  • Slurry Preparation: In a beaker, mix silica gel (200-300 mesh) with your initial, least polar eluent to form a slurry. The amount of silica should be about 20-100 times the weight of your crude product.

2. Packing the Column:

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

3. Loading the Sample:

  • Dissolve your crude this compound in a minimal amount of a non-polar solvent (like dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to absorb into the silica, again draining the solvent until it is level with the top of the bed.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.

  • Apply gentle pressure using a pump or nitrogen line to begin the flow of the mobile phase through the column.

  • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitor the separation by collecting small spots from the fractions on a TLC plate.

5. Analysis and Product Recovery:

  • Develop the TLC plates to identify which fractions contain your purified product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of Substituted Benzofurans

Benzofuran Derivative TypeStationary PhaseEluent SystemReference
3-aminobenzofuran derivativesSilica Gel (200-300 mesh)Petroleum Ether : Ethyl Acetate (5:1)[4]
5-bromo-3-ethylsulfinyl-2-(4-methylphenyl)-1-benzofuranSilica GelHexane : Ethyl Acetate (1:1)[7]
Dibromoalkene precursor to benzofuranSilica GelPetroleum Ether : Ethyl Acetate (97:3)[6]
5-bromo-2-butyl-benzofuranSilica GelMethylcyclohexane : Ethyl Acetate (80:20)[8]

Visualizations

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis to Find Optimal Solvent System Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Separation cluster_solvent Solvent System cluster_column Column Conditions Start Poor Separation Issue CheckRf Is Product Rf ~0.25-0.35 on TLC? Start->CheckRf TooPolar Eluent too polar. Decrease polarity. CheckRf->TooPolar No (Rf too high) NotPolar Eluent not polar enough. Increase polarity. CheckRf->NotPolar No (Rf too low) CheckLoading Was the column overloaded? CheckRf->CheckLoading Yes Overloaded Yes. Reduce sample load. CheckLoading->Overloaded Yes CheckPacking Was the column packed evenly? CheckLoading->CheckPacking No Repack No. Repack column carefully. CheckPacking->Repack No

Caption: Decision tree for troubleshooting poor separation issues.

References

identifying common side reactions in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating common side reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guides: A Problem-Oriented Approach

This section addresses specific issues encountered during benzofuran synthesis in a practical question-and-answer format.

Guide 1: Low Yields and Incomplete Cyclization

Question: My reaction yield is low, and I'm isolating a significant amount of a stable phenol intermediate. How can I drive the reaction to completion?

Answer: This is a frequent challenge, particularly in syntheses that proceed via an intramolecular cyclization, such as the palladium-catalyzed coupling of o-iodophenols with terminal alkynes followed by cyclization.[1][2] The phenolic intermediate forms readily, but the final ring-closing step can be kinetically slow.

Causality: The cyclization step often involves an intramolecular nucleophilic attack from the phenoxide onto a nearby electrophilic center or a dehydration event. If the intermediate is relatively stable and the activation energy for the ring closure is high, the reaction can stall.

Troubleshooting & Optimization: The key is to promote the final ring-closing step. While a primary catalyst (e.g., Palladium or Copper) facilitates the initial bond formation, a co-catalyst is often required for the final cyclization.

  • Solution: Employ an Acid Co-catalyst. The addition of a suitable acid can be crucial. While Lewis acids may be used in the initial steps, a protic acid is often highly effective for the final ring closure. Combining the primary catalyst with a protic acid like trifluoroacetic acid (TFA) can significantly accelerate the conversion of the phenol intermediate to the benzofuran product.[3]

  • Optimization Steps:

    • Catalyst Screening: If you are not already using a co-catalyst, consider adding a protic acid like TFA. A screening of different acids (e.g., p-toluenesulfonic acid, acetic acid) may be beneficial, though TFA is a common and effective choice.[3]

    • Temperature Adjustment: In some cases, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for cyclization. However, be cautious, as higher temperatures can sometimes promote decomposition or other side reactions. Conversely, lowering the temperature has occasionally been shown to increase the yield of the desired benzofuranone.[3]

Experimental Protocol: Optimizing Protic Acid Addition

  • Set up your primary reaction as planned (e.g., Pd/Cu-catalyzed Sonogashira coupling).

  • Once the initial coupling is complete (as monitored by TLC or LC-MS), add the protic acid. Start with a catalytic amount (e.g., 10 mol% of TFA).

  • Continue to monitor the reaction for the disappearance of the phenol intermediate and the appearance of the benzofuran product.

  • If the reaction is still sluggish, the amount of acid can be incrementally increased. In some cases, using the acid as the solvent (e.g., acetic acid) can be effective.[4]

  • Work-up the reaction by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution) before extraction.

Guide 2: Side Reactions in Palladium-Catalyzed Syntheses

Palladium catalysis is a powerful tool for benzofuran synthesis, often involving Sonogashira or Heck-type couplings followed by intramolecular cyclization.[5][6][7][8] However, several competing pathways can reduce the efficiency of these reactions.

Question: In my Pd-catalyzed coupling of an o-halophenol, I'm observing a significant amount of the dehalogenated phenol byproduct. What is causing this and how can I prevent it?

Answer: This side reaction is known as hydrodehalogenation . It is a common competing pathway in many cross-coupling reactions where the aryl halide is reduced to the corresponding arene instead of undergoing the desired coupling.[9]

Causality: Hydrodehalogenation typically occurs from a Pd(II)-H intermediate, which can arise from various sources, such as the solvent (e.g., DMF), the base (e.g., Et₃N), or other reagents. This hydride species can reductively eliminate with the aryl group on the palladium center, releasing the dehalogenated product and regenerating a Pd(0) species that re-enters the catalytic cycle.

Troubleshooting & Optimization: Suppressing hydrodehalogenation involves carefully controlling the reaction parameters to disfavor the formation or reactivity of palladium hydride intermediates.

ParameterRecommended ActionRationale
Base Use an inorganic base like K₂CO₃ or Cs₂CO₃ instead of an amine base like Et₃N.Amine bases can be a source of palladium hydrides. Inorganic bases are less likely to generate these species.
Solvent Choose a non-coordinating, aprotic solvent like toluene or dioxane instead of DMF.DMF can decompose at higher temperatures to generate dimethylamine, which can act as a hydride source.
Ligand Employ bulky, electron-rich phosphine ligands.These ligands can accelerate the rate of reductive elimination for the desired cross-coupling product, making the hydrodehalogenation pathway less competitive.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can increase the rate of side reactions, including hydrodehalogenation.

Question: My Sonogashira coupling is yielding a dimeric alkyne byproduct. How can I minimize this?

Answer: The formation of a diyne (dimerized alkyne) is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling. This is particularly problematic when a copper co-catalyst is used.

Causality: The copper(I) co-catalyst, essential for the main catalytic cycle, can also catalyze the oxidative homocoupling of terminal alkynes in the presence of an oxidant (often trace oxygen).

Troubleshooting & Optimization:

  • Minimize Oxygen: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.

  • Control Copper Concentration: Use the minimum effective amount of the copper co-catalyst (e.g., CuI). High concentrations can accelerate the unwanted Glaser coupling. In some cases, copper-free Sonogashira protocols may be an option.

  • Choice of Base/Solvent: Using an amine base/solvent like triethylamine is often effective as it helps to keep the copper in its active Cu(I) state and can scavenge any generated protons.[2]

Guide 3: Issues in Perkin Rearrangement

The Perkin rearrangement is a classic method for converting 2-halocoumarins into benzofurans.[10] The reaction involves a base-catalyzed ring contraction.[11]

Question: My Perkin rearrangement is giving a low yield of the desired benzofuran-2-carboxylic acid, and the workup is complex. What are the likely side products?

Answer: The primary challenge in the Perkin rearrangement is ensuring the desired ring contraction occurs efficiently. Incomplete reaction or alternative pathways can lead to byproducts.

Causality: The mechanism involves the opening of the lactone ring by hydroxide to form a phenolate and a carboxylate.[10][11] This intermediate must then undergo an intramolecular nucleophilic attack to displace the vinyl halide and form the benzofuran ring.

Potential Side Reactions:

  • Unreacted Starting Material: If the base concentration or temperature is insufficient, the initial lactone ring-opening may not go to completion.

  • Hydrolysis Products: The intermediate (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid may be present if the subsequent cyclization is slow.

  • Decarboxylation: Depending on the reaction conditions (especially high temperatures), the final benzofuran-2-carboxylic acid product may undergo decarboxylation.

Troubleshooting & Optimization:

  • Microwave Irradiation: The use of microwave-assisted heating has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for the Perkin rearrangement.[11]

  • Base and Solvent: The reaction is typically run with sodium hydroxide in ethanol.[11] Ensure the base is fully dissolved and used in sufficient excess to drive the reaction.

  • Workup: The final product is a carboxylic acid, which will exist as its sodium salt in the basic reaction mixture. Careful acidification (e.g., with HCl) during workup is required to protonate the carboxylate and precipitate the desired product.[11]

Frequently Asked Questions (FAQs)

Q1: What are the major classes of side reactions in benzofuran synthesis?

A1: Broadly, side reactions can be categorized based on the synthetic strategy:

  • Incomplete Cyclization: Failure to form the furan ring, leaving stable acyclic intermediates.

  • Catalyst-Mediated Side Reactions: Issues specific to the catalyst used, such as hydrodehalogenation or homocoupling in palladium- and copper-catalyzed reactions.[9]

  • Rearrangements: Unintended skeletal rearrangements of starting materials or intermediates under the reaction conditions.

  • Substituent Reactions: The reaction conditions may not be compatible with other functional groups present on the aromatic ring or side chains, leading to their modification or degradation.

Q2: How does catalyst choice (e.g., Palladium vs. Copper) influence potential side reactions?

A2: Both palladium and copper are extensively used, but they have different reactivity profiles that influence side reactions.[5]

  • Palladium: Highly versatile for C-C and C-O bond formation. Prone to side reactions like hydrodehalogenation and β-hydride elimination. The choice of ligand is critical to control reactivity and suppress these pathways.

  • Copper: A cost-effective alternative, often used for intramolecular C-O bond formation.[5] Its primary side reaction in the context of alkyne couplings is promoting Glaser-type homocoupling.[2] It can also be sensitive to the oxidation state, requiring careful control of the reaction atmosphere.

Visualizations

Troubleshooting Workflow for Benzofuran Synthesis

G cluster_analysis Analysis of Byproducts cluster_solutions Potential Solutions start Low Yield / Impure Product char Characterize Crude Mixture (NMR, LC-MS) start->char unreacted High % of Starting Material char->unreacted Identify Major Components intermediate Acyclic Phenol Intermediate Detected char->intermediate dehalogenated Dehalogenated Starting Material Detected (e.g., Ar-H instead of Ar-X) char->dehalogenated dimer Dimerized Substrate (e.g., Alkyne Homocoupling) char->dimer sol_unreacted Increase Temp / Time Check Catalyst Activity unreacted->sol_unreacted sol_intermediate Add Protic Acid (TFA) Increase Temperature intermediate->sol_intermediate sol_dehalogenated Change Base (Inorganic) Change Solvent (non-DMF) Use Bulky Ligand dehalogenated->sol_dehalogenated sol_dimer Degas Solvents Thoroughly Reduce [Cu] Catalyst dimer->sol_dimer G cluster_entry pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) ar_pd_x Ar-Pd(II)-X pd0->ar_pd_x Ar-X coupling Alkyne Insertion (Sonogashira) ar_pd_x->coupling side_path Protonolysis / Reduction ar_pd_x->side_path Hydride Source (e.g., from Solvent/Base) intermediate Ar-Pd(II)-Alkyne coupling->intermediate desired_path Reductive Elimination & Cyclization intermediate->desired_path product Desired Benzofuran desired_path->product product->pd0 Regenerates Catalyst ar_pd_h Ar-Pd(II)-H side_path->ar_pd_h byproduct Hydrodehalogenation Byproduct (Ar-H) ar_pd_h->byproduct Reductive Elimination byproduct->pd0 Regenerates Catalyst

References

optimization of reaction conditions for palladium-catalyzed benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of palladium-catalyzed benzofuran synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and answers to frequently encountered challenges. As Senior Application Scientists, we have structured this guide to move from foundational knowledge to advanced problem-solving, ensuring you have the expert insights needed to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental components and conditions of palladium-catalyzed benzofuran synthesis.

Q1: What are the most common palladium-catalyzed methods for synthesizing benzofurans?

A1: The most prevalent methods involve the strategic formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. Key strategies include:

  • Sonogashira Coupling Followed by Intramolecular Cyclization: This is a widely used and robust method involving the coupling of o-iodophenols with terminal alkynes. The reaction is typically catalyzed by a combination of palladium and copper complexes.[1][2]

  • Heck-Type Reactions and C-H Activation: These advanced methods allow for the synthesis of benzofurans through pathways like Heck-type oxyarylation or direct C-H activation/oxidation tandem reactions, often offering novel and efficient routes to complex derivatives.[3][4][5]

  • Enolate Arylation: A one-pot method that utilizes a palladium-catalyzed enolate arylation can produce a broad scope of differentially substituted benzofurans.[6]

Q2: How do I select the appropriate palladium catalyst and ligand for my reaction?

A2: The choice of the palladium source (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and the supporting ligand is critical as it governs the catalyst's stability, activity, and selectivity.[7][8]

  • Palladium Source: Pd(OAc)₂ is a common and versatile precursor. Pre-activated Pd(0) sources like Pd(PPh₃)₄ can sometimes be more efficient for initiating the catalytic cycle.[7]

  • Ligands: The ligand stabilizes the palladium center and modulates its electronic and steric properties.

    • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, but more electron-rich and bulky phosphine ligands (e.g., PCy₃, XPhos) can enhance catalytic activity, particularly in challenging C-H activation or cross-coupling steps.[1][9]

    • Bidentate Ligands: For certain transformations, such as Tsuji-Trost type reactions, the choice between bidentate ligands like dppf and monodentate ligands like XPhos can be dramatically influenced by the nucleophile used.[10][11]

Q3: What is the role of the base and solvent in the reaction?

A3: The base and solvent are not passive components; they are crucial parameters that can dictate the success or failure of the reaction.

  • Base: The base is typically required to neutralize acidic byproducts (e.g., HI from o-iodophenol) and can play a role in the catalytic cycle itself. Inorganic bases like K₂CO₃ and Cs₂CO₃ are often preferred over NaHCO₃, which can decompose at high temperatures to produce water and deactivate the catalyst.[7] Organic bases such as triethylamine (NEt₃) can also serve as the solvent.[1]

  • Solvent: The solvent must solubilize the reactants and catalyst while being stable at the required reaction temperature. Polar aprotic solvents like DMF, DMSO, and toluene are commonly used.[4][12][13] The choice of solvent can significantly impact reaction rates and yields.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during palladium-catalyzed benzofuran synthesis.

Q4: My reaction shows low to no product yield. What are the primary causes and how can I fix this?

A4: This is a common and frustrating issue. A logical, step-by-step investigation is the key to solving it.

  • Potential Cause 1: Catalyst Inactivity or Deactivation. The palladium catalyst is the heart of the reaction. Its failure is a primary suspect.

    • Solution: Ensure you are using a high-quality palladium source. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient. Consider adding a reducing agent or switching to a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.[7] Crucially, maintain a strict inert atmosphere (N₂ or Ar), as oxygen can oxidize and deactivate the Pd(0) catalyst.[8][14] Catalyst poisoning from impurities in starting materials or "tarring" at high temperatures can also occur.[7][15]

  • Potential Cause 2: Inappropriate Base Selection. The wrong base can halt the reaction entirely.

    • Solution: If you are using sodium bicarbonate (NaHCO₃) at high temperatures (e.g., >100 °C), it can decompose to form water, which interferes with the catalytic cycle.[7] Switch to a more robust, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7][13]

  • Potential Cause 3: Poor Reagent Quality. Impurities in your starting materials or solvents can poison the catalyst.

    • Solution: Verify the purity of your o-halophenol, alkyne, and other reagents. Ensure solvents are anhydrous and properly degassed before use. Moisture is a known inhibitor of many palladium-catalyzed reactions.[8]

The following flowchart provides a logical workflow for troubleshooting low-yield reactions.

G start Reaction Failed (Low/No Yield) check_reagents Verify Reagent Purity & Dryness start->check_reagents purify Purify/Dry Starting Materials & Solvents check_reagents->purify No check_atmosphere Is Inert Atmosphere Maintained? check_reagents->check_atmosphere Yes purify->check_atmosphere improve_inert Improve Degassing & N₂/Ar Blanket check_atmosphere->improve_inert No check_base Review Base Choice (Using NaHCO₃ at >100°C?) check_atmosphere->check_base Yes improve_inert->check_base change_base Switch to Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) check_base->change_base Yes check_catalyst Review Catalyst/Ligand System check_base->check_catalyst No change_base->check_catalyst screen_catalyst Screen Different Pd Sources, Ligands, or Add CuI Co-catalyst check_catalyst->screen_catalyst No Improvement success Reaction Optimized check_catalyst->success Improvement Seen screen_catalyst->success

Caption: Troubleshooting workflow for low-yield reactions.

Q5: My reaction produces the uncyclized Sonogashira coupling product but fails to form the benzofuran. How can I promote the cyclization step?

A5: This indicates that the initial C-C bond formation is successful, but the subsequent intramolecular C-O bond formation (annulation) is hindered.[7]

  • Potential Cause: Suboptimal Conditions for Cyclization. The conditions may favor the Sonogashira coupling but not the cyclization.

    • Solution 1: Increase Temperature. The cyclization step often requires a higher activation energy. Increasing the reaction temperature after the initial coupling has occurred (as monitored by TLC or LC-MS) can provide the necessary energy to drive the reaction to completion.[7]

    • Solution 2: Change the Base/Solvent System. The base and solvent play a critical role in the cyclization. A stronger base or a more polar solvent might be necessary to facilitate the final ring-closing step. Some protocols have shown that the cyclization can even proceed with a base alone, without metal catalysis, once the o-alkynylphenol intermediate is formed.[16]

Section 3: Data Summary & Key Parameters

Effective optimization requires a systematic variation of parameters. The table below summarizes the roles and options for key reaction components.

Table 1: Optimization Parameters for Palladium-Catalyzed Benzofuran Synthesis

Component Role Common Options Optimization Considerations
Pd Source Catalyst Precursor Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ Pd(II) sources are often air-stable but require in situ reduction. Pd(0) sources are active but more air-sensitive.[7][10]
Ligand Stabilizes & Modulates Catalyst PPh₃, PCy₃, XPhos, dppf, bpy Bulky, electron-rich ligands often increase catalytic activity. The choice can be highly specific to the reaction type.[1][10][12]
Co-Catalyst Facilitates Transmetalation CuI (for Sonogashira) Essential for Sonogashira-type reactions; its absence can completely halt the reaction.[1][7]
Base Neutralizes Acid, Promotes Cyclization K₂CO₃, Cs₂CO₃, NEt₃, Piperidine Must be anhydrous. Carbonate bases are robust. Organic amines can sometimes double as the solvent.[1][7][17]
Solvent Reaction Medium DMF, Toluene, MeCN, Et₃N Must be anhydrous and degassed. Choice affects solubility, reaction rate, and temperature range.[4][12][18]

| Temperature | Provides Activation Energy | 60 - 140 °C | Too low may result in incomplete reaction or no cyclization. Too high can cause decomposition.[7][12][14] |

Section 4: Core Experimental Protocols & Mechanisms

Here we provide a validated starting protocol for a common benzofuran synthesis and a diagram of the catalytic cycle.

Protocol: Sonogashira Coupling and Cyclization

This protocol describes the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne.[2]

  • Reaction Setup: To an oven-dried Schlenk flask, add the o-iodophenol (1.0 mmol, 1.0 equiv), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (5 mL), followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Heating and Monitoring: Stir the reaction mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent and purify the crude product by column chromatography to yield the pure benzofuran derivative.[2]

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the palladium/copper-catalyzed synthesis of benzofurans from o-iodophenols and terminal alkynes.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_aryl Ar-Pd(II)-I Complex oa->pd2_aryl o-Iodophenol sonogashira Sonogashira Coupling (with Cu-Acetylide) pd2_aryl->sonogashira pd2_alkyne Ar-Pd(II)-Alkyne Complex sonogashira->pd2_alkyne R-C≡C-H re Reductive Elimination pd2_alkyne->re re->pd0 Catalyst Regeneration intermediate o-Alkynylphenol Intermediate re->intermediate cyclization Intramolecular 5-endo-dig Cyclization (Annulation) intermediate->cyclization product Benzofuran Product cyclization->product start_reagents o-Iodophenol alkyne_reagent Terminal Alkyne + CuI + Base

Caption: Simplified catalytic cycle for benzofuran synthesis.

References

Technical Support Center: Sonogashira Coupling Reactions with o-Halophenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with o-halophenol substrates. The unique proximity of the hydroxyl and halide groups in these molecules presents a distinct set of challenges, from catalyst inhibition to competing side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and challenging problems encountered when performing Sonogashira couplings with o-halophenol substrates.

Issue 1: My reaction has stalled, yielding little to no product. What's going wrong?

Low or no yield is the most common issue, and it can stem from several sources. The ortho-hydroxyl group can act as an endogenous ligand, coordinating to the palladium center and interfering with the catalytic cycle.

Answer: A systematic investigation of your reaction components and conditions is the best approach.

  • Catalyst Decomposition: The appearance of a black precipitate ("palladium black") is a clear sign that your active Pd(0) catalyst has decomposed and fallen out of the catalytic cycle.[1] This is often caused by oxygen in the reaction vessel.

    • Solution: Ensure your solvent and base are rigorously degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time. Use fresh, high-purity catalysts.

  • Inhibition by the Phenolic Group: The electron pair on the phenolic oxygen can coordinate to the palladium catalyst, forming a stable six-membered ring chelate that can slow down or halt the catalytic cycle, particularly the rate-limiting oxidative addition step.

    • Solution: Consider using bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic pathway and disfavor the formation of the inhibitory chelate.[2] Alternatively, a transient protection of the hydroxyl group (e.g., as a silyl ether) can be employed, though many Sonogashira reactions are tolerant of free phenols.[3]

  • Poor Substrate Reactivity: The reactivity of the aryl halide is critical and follows the general trend: I > OTf > Br >> Cl.[4][5] If you are using an aryl bromide, and especially an aryl chloride, more forcing conditions are required.

    • Solution: For aryl bromides, you may need to increase the reaction temperature (e.g., 60-100 °C).[6] For aryl chlorides, which are the least reactive, specialized catalyst systems featuring highly active ligands (e.g., N-heterocyclic carbenes (NHCs) or bulky phosphines like cataCXium A) are often necessary.[7][8]

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low / No Yield check_pd Is Palladium Black visible? start->check_pd check_reagents Are reagents fresh? (Pd catalyst, CuI, base) check_pd->check_reagents No cause_oxygen Cause: Oxygen Contamination - Catalyst Decomposition check_pd->cause_oxygen Yes check_halide What is the halide? (I, Br, or Cl) check_reagents->check_halide Yes cause_reagents Cause: Reagent Degradation - Inactive Catalyst check_reagents->cause_reagents No cause_iodide Substrate: Aryl Iodide - Should be reactive check_halide->cause_iodide Iodide cause_bromide Substrate: Aryl Bromide - Less reactive check_halide->cause_bromide Bromide cause_chloride Substrate: Aryl Chloride - Unreactive check_halide->cause_chloride Chloride sol_degas Solution: - Rigorously degas solvent/base - Maintain inert atmosphere cause_oxygen->sol_degas sol_reagents Solution: - Use fresh Pd source - Use fresh, white/light tan CuI cause_reagents->sol_reagents sol_iodide Action: Check for chelation - Use bulky ligands (XPhos) - Consider copper-free protocol cause_iodide->sol_iodide sol_bromide Action: Increase Reactivity - Increase temperature (60-80 °C) - Increase catalyst loading cause_bromide->sol_bromide sol_chloride Action: Use specialized catalyst - Use NHC or bulky phosphine ligands - Higher temperatures required cause_chloride->sol_chloride

Caption: Troubleshooting workflow for low product yield.

Issue 2: My starting material is consumed, but the main product is the homocoupled alkyne dimer (Glaser product). How do I prevent this?

Answer: The formation of a diyne byproduct via oxidative homocoupling of your terminal alkyne is known as Glaser coupling. This is a very common side reaction in Sonogashira protocols and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[9][10][11]

  • Implement a Copper-Free Protocol: The most direct solution is to remove the component responsible for the side reaction. Numerous copper-free Sonogashira methods have been developed that are highly effective.[12] These protocols often rely on a slightly higher palladium loading or the use of specific ligands and bases to facilitate the catalytic cycle without copper.[8][13]

  • Ensure Rigorous Exclusion of Oxygen: Oxygen is the terminal oxidant for the Glaser coupling cycle. If you must use a copper-catalyzed system, ensuring your reaction is strictly anaerobic is critical. This involves not only degassing the solvent but also performing multiple vacuum/inert gas backfill cycles on the reaction flask containing all solid reagents before adding the degassed liquids.

  • Slow Addition of Alkyne: Keeping the instantaneous concentration of the alkyne low can disfavor the bimolecular homocoupling reaction.[14] Using a syringe pump to add the alkyne to the reaction mixture over several hours can significantly suppress the formation of the Glaser product.

Issue 3: I'm seeing an unexpected mass in my analysis that corresponds to the product minus H-X. What is this byproduct?

Answer: You are likely observing the formation of a 2,3-disubstituted benzofuran. This is a classic intramolecular cyclization side reaction for o-alkynylphenols, which are the products of your primary Sonogashira coupling. The reaction proceeds via an intramolecular nucleophilic attack of the phenoxide onto the alkyne.[15]

G cluster_0 Sonogashira Coupling cluster_1 Competing Pathways start o-Halophenol + Terminal Alkyne product Desired Product (o-Alkynylphenol) start->product Pd/Cu cat., Base desired Isolation of Desired Product product->desired Lower Temp, Milder Base side_reaction Intramolecular Cyclization product->side_reaction High Temp, Strong Base byproduct Benzofuran Byproduct side_reaction->byproduct

Caption: Competing pathways for the o-alkynylphenol product.

Solutions to Minimize Benzofuran Formation:

  • Lower the Reaction Temperature: This cyclization is often promoted by heat. Once the initial Sonogashira coupling is complete (as monitored by TLC or LCMS), work up the reaction promptly. Avoid prolonged heating.

  • Choice of Base: Stronger bases (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the phenol, forming a phenoxide that is more nucleophilic and prone to cyclization. Using a milder amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can minimize this.[16]

  • Protect the Hydroxyl Group: If other methods fail, protecting the phenol as a group that can be removed later (e.g., methoxymethyl (MOM) ether or silyl ether) will completely prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group on my o-halophenol?

A1: Generally, no. The Sonogashira coupling is known to be tolerant of free hydroxyl groups, including phenols.[3][17] However, if you are experiencing low yields due to suspected catalyst inhibition or significant byproduct formation (like benzofurans), protection can be a reliable strategy to simplify the reaction system.

Q2: What is the best palladium source and ligand combination to start with?

A2: A good starting point for o-haloiodides and bromides is a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with additional triphenylphosphine (PPh₃) ligand. For more challenging substrates, particularly electron-rich aryl bromides or aryl chlorides, more advanced systems are recommended.

Catalyst / Ligand SystemTarget SubstrateKey Advantages
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ Aryl Iodides, activated Aryl BromidesReadily available, cost-effective, reliable for reactive substrates.[7]
Pd₂(dba)₃ / XPhos or SPhos Aryl Bromides, hindered substratesBulky, electron-rich ligands that promote fast oxidative addition and prevent catalyst deactivation.[2]
Pd(OAc)₂ / cataCXium A Aryl Chlorides, deactivated Aryl BromidesHighly active catalyst system capable of activating challenging C-Cl bonds.[8]
N-Heterocyclic Carbene (NHC) Pd Complexes Aryl Bromides and ChloridesStrong σ-donors that form very stable and active catalysts, often used in copper-free systems.[4]

Q3: Which base and solvent are recommended for o-halophenols?

A3: The choice is often substrate and catalyst-dependent.

  • Base: An amine base is typically required to deprotonate the alkyne and neutralize the H-X generated. Triethylamine (TEA) and diisopropylamine (DIPA) are the most common choices.[18] For copper-free systems, an inorganic base like cesium carbonate (Cs₂CO₃) can be very effective.[8]

  • Solvent: The solvent must dissolve all components. Tetrahydrofuran (THF) and 1,4-dioxane are excellent choices for their ability to dissolve organic substrates and catalyst complexes.[19] N,N-Dimethylformamide (DMF) can also be used, but it can sometimes slow down reactions and its high boiling point can make removal difficult.[6] For some protocols, using the amine base (e.g., TEA) as the solvent is also a viable option.[20]

Q4: What is the most effective way to degas my reaction?

A4: The "freeze-pump-thaw" method is the gold standard for removing dissolved oxygen.

  • Place your flask containing the solvent and any heat-stable reagents in a liquid nitrogen bath until frozen solid.

  • Apply a high vacuum for 5-10 minutes to remove gases from above the frozen solid.

  • Close the connection to the vacuum and remove the flask from the liquid nitrogen, allowing it to thaw completely. You will often see bubbles evolving from the liquid as it thaws.

  • Repeat this cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

For a quicker but less rigorous method, you can bubble an inert gas through the solvent via a long needle for 20-30 minutes.

Key Experimental Protocols
Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an o-bromo or o-iodophenol.

  • To an oven-dried Schlenk flask, add the o-halophenol (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add 5 mL of degassed THF and 5 mL of degassed triethylamine via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature (for iodides) or heat to 60 °C (for bromides) and monitor by TLC or LCMS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with Cesium Carbonate

This protocol is designed to eliminate the formation of Glaser homocoupling byproducts.[8]

  • To an oven-dried Schlenk flask, add the o-halophenol (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., cataCXium A, 0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add 10 mL of a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LCMS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Strategies for the Removal of Benzenesulfonyl Chloride from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the effective removal of unreacted benzenesulfonyl chloride from your reaction mixtures. We understand that efficient purification is critical for the success of your synthetic endeavors, and this guide is designed to equip you with the knowledge to navigate common challenges and select the optimal purification strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: After my reaction, I have an oily residue that is difficult to remove with a simple water wash. What is this, and how can I get rid of it?

A1: This oily residue is likely unreacted benzenesulfonyl chloride. Benzenesulfonyl chloride is a viscous oil that is insoluble in cold water and hydrolyzes slowly under these conditions.[1] To effectively remove it, you should quench the reaction mixture to convert the benzenesulfonyl chloride into a more water-soluble species.

Q2: What are the most common methods for quenching and removing excess benzenesulfonyl chloride?

A2: The most prevalent strategies involve converting the unreacted benzenesulfonyl chloride into a derivative that is easier to separate. The primary methods include:

  • Aqueous Base Hydrolysis: Reacting with an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to form the highly water-soluble sodium benzenesulfonate.[1]

  • Amine Quenching: Adding a water-soluble amine, such as aqueous ammonia, to form a water-soluble sulfonamide.[1]

  • Scavenger Resins: Utilizing solid-supported scavengers, like polymer-bound amines, which react with the benzenesulfonyl chloride, allowing for its removal by simple filtration.[1][2]

  • Chromatography: Direct purification via silica gel chromatography can separate the relatively non-polar benzenesulfonyl chloride from more polar products.[1]

Q3: My product is sensitive to basic conditions. How can I remove benzenesulfonyl chloride without using a strong base like NaOH?

A3: For base-sensitive products, several alternative methods are available:

  • Mild Base Wash: Use a milder aqueous base like saturated sodium bicarbonate (NaHCO₃) for quenching.[1]

  • Pyridine Quenching: Pyridine can be used to quench benzenesulfonyl chloride, forming a water-soluble pyridinium salt that can be removed with a dilute acid wash.[1]

  • Scavenger Resins: This is an excellent non-aqueous option. The resin-bound sulfonyl chloride is simply filtered off.[1][2]

  • Direct Chromatography: If your product is stable on silica gel, direct purification by column chromatography can be employed.[1]

Q4: I've quenched my reaction with an aqueous base, but I'm still seeing an acidic impurity in my product. What is it, and how can I remove it?

A4: This acidic impurity is most likely benzenesulfonic acid, the hydrolysis product of benzenesulfonyl chloride.[1][3] While its salt is very soluble in water, the acid itself might have some solubility in your organic solvent. To remove it, perform additional washes of your organic layer with a dilute aqueous base, such as saturated sodium bicarbonate, to ensure complete deprotonation and extraction into the aqueous phase.[1] If this fails, silica gel chromatography is very effective, as the highly polar sulfonic acid will strongly adhere to the silica, allowing your product to elute.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the workup of reactions involving benzenesulfonyl chloride.

Issue 1: Incomplete removal of benzenesulfonyl chloride after aqueous workup.

  • Question: I've performed a basic aqueous wash, but my NMR/TLC still shows the presence of unreacted benzenesulfonyl chloride. Why is this happening and what should I do?

  • Answer: This can occur due to several reasons:

    • Insufficient Quenching: You may not have used a sufficient excess of the quenching agent, or the quenching time may have been too short. Ensure vigorous stirring during quenching to maximize interfacial contact between the organic and aqueous phases.

    • Slow Hydrolysis: The hydrolysis of benzenesulfonyl chloride can be slow, especially at low temperatures.[1] Consider increasing the quenching time or using a more reactive quenching agent like a simple amine.

    • Solution: Re-subject your organic layer to the quenching conditions with fresh quenching agent and ensure vigorous mixing for an adequate period (e.g., 30-60 minutes). Monitoring the disappearance of the benzenesulfonyl chloride spot by TLC is recommended.

Issue 2: My desired product and the sulfonamide byproduct from an amine quench are difficult to separate.

  • Question: I used an amine to quench the excess benzenesulfonyl chloride, and now the resulting sulfonamide is co-eluting with my product during chromatography. How can I improve the separation?

  • Answer: This is a common challenge. Here are a few strategies:

    • Choose a More Soluble Amine: If you used a relatively non-polar amine for quenching, the resulting sulfonamide may have similar polarity to your product. Next time, consider using a more polar, water-soluble amine like aqueous ammonia or a small primary amine to ensure the sulfonamide byproduct remains in the aqueous layer during extraction.[1]

    • Use a Scavenger Resin: Polymer-bound amine scavengers react with the excess benzenesulfonyl chloride to form a solid-supported sulfonamide, which is easily removed by filtration, thus avoiding the formation of a soluble sulfonamide byproduct.[2][4]

    • Optimize Chromatography: If you are still faced with the mixture, systematic optimization of your chromatographic conditions is necessary. Experiment with different solvent systems, including gradients, to enhance the separation. Sometimes, switching to a different stationary phase (e.g., alumina) can be beneficial.

Issue 3: I am observing decomposition of my product during the workup.

  • Question: My product seems to be degrading during the quenching and extraction process. What could be the cause, and how can I prevent it?

  • Answer: Product decomposition during workup is often related to the pH of the aqueous solutions or prolonged exposure to reactive species.

    • pH Sensitivity: If your product is sensitive to strong bases or acids, ensure you are using mild conditions. For base-labile compounds, use a buffered or mildly basic solution like saturated sodium bicarbonate instead of strong bases like NaOH. For acid-labile compounds, avoid acidic washes.

    • Temperature Control: Perform the quenching and extractions at a lower temperature (e.g., in an ice bath) to minimize potential side reactions.

    • Minimize Workup Time: Plan your workup procedure to be as efficient as possible to reduce the time your product is in contact with potentially harmful reagents.

Experimental Protocols

Here are detailed, step-by-step protocols for common methods of removing benzenesulfonyl chloride.

Protocol 1: Standard Aqueous Basic Workup

This method is suitable for products that are stable to basic conditions.

  • Cool the Reaction Mixture: After your reaction is complete, cool the mixture to 0-5 °C in an ice bath. This helps to control any exotherm during quenching.

  • Quench the Reaction: Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). Monitor the addition rate to keep the temperature from rising significantly. Continue adding the basic solution until the mixture is basic to pH paper and the benzenesulfonyl chloride has been consumed (monitor by TLC).

  • Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used for the reaction, add water if necessary to dissolve all the salts. If a water-miscible solvent was used, add a suitable extraction solvent like ethyl acetate or dichloromethane, along with water.

  • Separate and Wash: Separate the organic layer. Wash the organic layer sequentially with:

    • Water

    • Brine (saturated aqueous NaCl) to aid in drying.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Protocol 2: Amine Quench for Base-Sensitive Products

This protocol is ideal when your product cannot tolerate basic conditions.

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C.

  • Add Quenching Amine: Slowly add a water-soluble amine, such as a 2 M aqueous solution of ammonia, with vigorous stirring.

  • Stir: Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete reaction with the benzenesulfonyl chloride.

  • Extraction and Wash: Transfer the mixture to a separatory funnel and add water and your extraction solvent. Separate the layers. Wash the organic layer with:

    • A dilute acid (e.g., 1 M HCl) to remove any remaining amine.

    • Water.

    • Brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

Protocol 3: Removal Using a Scavenger Resin

This non-extractive method is excellent for sensitive products and for high-throughput applications.

  • Select Resin: Choose a suitable polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene).

  • Add Resin: To the completed reaction mixture, add an excess of the scavenger resin (typically 2-3 equivalents relative to the excess benzenesulfonyl chloride).

  • Stir: Stir the mixture at room temperature. The reaction progress can be monitored by TLC to ensure the disappearance of the benzenesulfonyl chloride.

  • Filter: Once the reaction is complete, filter the mixture to remove the resin.

  • Wash and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.[2]

Method Comparison

MethodAdvantagesDisadvantagesBest Suited For
Aqueous Basic Workup Inexpensive, effective for large scales, byproduct is highly water-soluble.Not suitable for base-sensitive products. Can form emulsions.Robust, base-stable products.
Amine Quench Can be faster than hydrolysis. Can be used for base-sensitive products.The resulting sulfonamide may be difficult to separate from the product.Situations where basic conditions must be avoided.
Scavenger Resins Simple filtration workup, no aqueous extraction needed, high product purity.Resins can be expensive, may require longer reaction times for scavenging.Base-sensitive products, parallel synthesis, and when high purity is required without chromatography.
Direct Chromatography Avoids a chemical quench, can be very effective for separation.May not be suitable for large-scale reactions, benzenesulfonyl chloride can streak on the column or hydrolyze.Small-scale reactions where the product has a significantly different polarity from benzenesulfonyl chloride.

Visualizing the Workflow

A logical approach to selecting the appropriate removal method is crucial for success. The following diagrams illustrate the decision-making process and the general workflow.

Removal_Decision_Tree start Is the product stable to aqueous base? base_stable Yes start->base_stable Yes base_sensitive No start->base_sensitive No method1 Use Aqueous Basic Workup (e.g., NaHCO₃, NaOH) base_stable->method1 method2 Use Amine Quench or Scavenger Resin base_sensitive->method2 method3 Consider Direct Chromatography base_sensitive->method3

Caption: Decision tree for choosing a removal method.

General_Workflow A Reaction Completion B Cool Reaction Mixture A->B C Quench Excess Benzenesulfonyl Chloride B->C D Aqueous Workup / Extraction C->D Aqueous Quench E Filtration (for Scavenger Resins) C->E Resin Scavenger F Dry and Concentrate Organic Layer D->F E->F G Further Purification (e.g., Chromatography) if needed F->G H Pure Product F->H If pure G->H

Caption: General workflow for benzenesulfonyl chloride removal.

References

Technical Support Center: Managing Unwanted Polymerization During 5-Hydroxybenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxybenzofuran and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with unwanted polymerization, a common and often frustrating side reaction. Here, we will dissect the root causes of this issue and provide actionable, field-proven strategies to ensure a successful and high-yielding synthesis.

The Core Challenge: The Reactivity of the Phenolic Moiety

The synthesis of 5-hydroxybenzofuran is frequently complicated by the very nature of its chemical structure. The electron-rich phenol/hydroquinone-like moiety is highly susceptible to oxidation. This oxidation can be initiated by heat, light, residual metal catalysts, or even atmospheric oxygen, leading to the formation of radical species. These radicals can then initiate a chain reaction, causing the monomers to polymerize into insoluble, often darkly colored, materials that contaminate the desired product and significantly reduce yields.[1][2] Understanding and controlling this oxidative pathway is paramount to success.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black almost immediately. What is happening?

A1: A rapid color change to dark brown or black is a classic indicator of phenol oxidation and subsequent polymerization. This is often triggered by the presence of oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degassing your solvents prior to use by sparging with an inert gas or using a freeze-pump-thaw technique is highly recommended.

Q2: I'm observing a significant amount of insoluble, tar-like material upon workup. Is this the polymer?

A2: Yes, this is very likely the unwanted polymer. This material is typically insoluble in common organic solvents, making purification difficult. Its formation suggests that polymerization is a major competing pathway in your reaction. Key strategies to mitigate this include lowering the reaction temperature, reducing reactant concentrations, and introducing a polymerization inhibitor.[1]

Q3: Can I use a polymerization inhibitor? If so, which one and at what concentration?

A3: Absolutely. The use of a radical scavenger as a polymerization inhibitor is a highly effective strategy. Phenolic inhibitors like Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) are common choices.[3][4] Nitroxide-based inhibitors such as TEMPO are also very effective.[5] A typical starting concentration is 100-500 ppm relative to the monomer. See the "Experimental Protocols" section for a detailed guide on inhibitor screening.

Q4: How critical is temperature control?

A4: Temperature control is critical. Excessive heat not only accelerates the desired reaction but can exponentially increase the rate of thermal polymerization.[1][4] It is crucial to find the "sweet spot" where the synthesis of 5-hydroxybenzofuran proceeds at a reasonable rate while minimizing the polymerization side reaction. We recommend careful temperature optimization studies.

Q5: Should I consider a synthetic route that avoids handling the free 5-hydroxybenzofuran until the final step?

A5: This is an excellent and often preferred strategy in medicinal and process chemistry. Synthesizing a protected precursor, such as 5-methoxybenzofuran, and then performing a demethylation in the final step can circumvent polymerization issues entirely.[6] The methoxy group is far more stable to the reaction conditions than the free hydroxyl group.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

Symptom / Observation Potential Root Cause(s) Recommended Actions & Scientific Rationale
Reaction turns dark; low yield of desired product Oxidative Polymerization: The phenolic hydroxyl group is being oxidized by atmospheric oxygen or oxidizing agents, forming radicals that initiate polymerization.[1]1. Implement a Strict Inert Atmosphere: Use Schlenk line techniques. Degas all solvents and reagents thoroughly before use. 2. Add a Radical Inhibitor: Introduce an inhibitor like BHT or TEMPO at the start of the reaction to scavenge any radical species as they form.[3][5]
Product is clean initially but degrades/polymerizes during purification Instability on Silica Gel: The slightly acidic nature of standard silica gel can catalyze degradation or polymerization, especially with heat generated from the mobile phase. Exposure to Air/Light: The purified, unprotected 5-hydroxybenzofuran is highly susceptible to air oxidation.1. Deactivate Silica Gel: Flush the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) before loading your sample. 2. Use Alternative Sorbents: Consider using neutral alumina or a C18 reversed-phase column. 3. Work Quickly & Under Inert Conditions: Perform the purification as rapidly as possible, and consider adding an antioxidant like BHT (e.g., 50 ppm) to your chromatography solvents.[4] Store the final product under an inert atmosphere and protected from light.
Inconsistent yields and varying levels of polymer formation Trace Metal Contamination: Residual metal catalysts from previous steps or impurities in reagents can initiate redox cycles that promote radical formation. Inconsistent Reagent Quality: Oxidant quality, such as in PIDA-mediated syntheses, can vary between batches.[7]1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity. 2. Consider a Metal Scavenger: If metal contamination is suspected, adding a chelating agent like EDTA during workup may help. 3. Titrate Oxidants: If using an oxidant like PIDA, consider titrating it before use to ensure consistent activity.

Visualizing the Problem & Solution

The Polymerization Pathway

The diagram below illustrates a simplified mechanism for the oxidative polymerization of 5-hydroxybenzofuran. The key initiation step is the formation of a phenoxy radical, which then propagates.

G Simplified Oxidative Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Monomer 5-Hydroxybenzofuran Radical Phenoxy Radical Monomer->Radical [O] (O₂, Metal, Heat) Radical2 Phenoxy Radical Dimer Dimer Radical Radical2->Dimer + Monomer2 Another Monomer Monomer2->Dimer Polymer Polymer Chain Dimer->Polymer + n Monomers Radical3 Phenoxy Radical Stable Stable, Non-reactive Species Radical3->Stable + Inhibitor Inhibitor (e.g., BHT) Inhibitor->Stable

Caption: Oxidative initiation and propagation of polymerization, and its interruption by an inhibitor.

Troubleshooting Workflow

This flowchart provides a logical path to diagnose and resolve polymerization issues during your synthesis.

G Troubleshooting Workflow for Polymerization start Problem: Unwanted Polymerization / Low Yield check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere implement_inert Action: Degas solvents & use N₂/Ar blanket. check_atmosphere->implement_inert No check_temp Is the reaction temperature optimized? check_atmosphere->check_temp Yes implement_inert->check_temp lower_temp Action: Lower temperature. Run optimization screen. check_temp->lower_temp No check_inhibitor Are you using a polymerization inhibitor? check_temp->check_inhibitor Yes lower_temp->check_inhibitor add_inhibitor Action: Add BHT or TEMPO (100-500 ppm). check_inhibitor->add_inhibitor No check_alt_route Is the issue persistent? check_inhibitor->check_alt_route Yes add_inhibitor->check_alt_route use_pg_route Solution: Switch to a protected route (e.g., 5-methoxybenzofuran) followed by final-step deprotection. check_alt_route->use_pg_route Yes success Problem Resolved check_alt_route->success No use_pg_route->success

Caption: A step-by-step decision tree for troubleshooting unwanted polymerization.

Experimental Protocols

Protocol 1: General Synthesis Under Inert Atmosphere with Inhibitor

This protocol is based on a PIDA-mediated synthesis and incorporates best practices for minimizing polymerization.[7]

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow to cool to room temperature under a positive pressure of Nitrogen or Argon.

  • Reagent Preparation: Degas the solvent (e.g., chlorobenzene) by sparging with Argon for 30 minutes.

  • Reaction Setup: To the reaction flask, add hydroquinone (1.0 eq), the β-dicarbonyl compound (2.0 eq), and the catalyst (e.g., ZnI₂, 0.5 eq).

  • Inhibitor Addition: Add Butylated Hydroxytoluene (BHT) (0.001 eq, ~100-200 ppm).

  • Solvent Addition: Add the degassed chlorobenzene via cannula.

  • Initiation: Add the oxidant (e.g., PIDA, 1.1 eq) portion-wise over 10 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 95 °C) and monitor by TLC.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify immediately via column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.

Protocol 2: Alternative Route via 5-Methoxybenzofuran and Final Step Demethylation

This two-step approach avoids the issues associated with the free hydroxyl group during the main cyclization reaction.

Step A: Synthesis of 5-Methoxybenzofuran

  • The synthesis can be adapted from literature procedures, often involving the reaction of 4-methoxyphenol with a suitable C2-synthon, followed by cyclization.[6] This intermediate is significantly more stable and easier to handle and purify than its hydroxylated counterpart.

Step B: Boron Tribromide (BBr₃) Mediated Demethylation [8]

  • Vessel Preparation: Flame-dry a Schlenk flask and cool under Argon.

  • Setup: Dissolve the purified 5-methoxybenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) under Argon.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise via syringe. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until all starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding it to a vigorously stirred mixture of ice and water.

  • Workup: Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude 5-hydroxybenzofuran can then be purified by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Bromo-2-ethylbenzofuran and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[2][3] The introduction of a halogen atom, such as bromine, into the benzofuran ring system has been shown to modulate and often enhance these biological effects, making halogenated benzofurans a promising area of research for the development of new therapeutic agents.[4]

This guide provides a comparative analysis of the anticipated biological activity of 5-Bromo-2-ethylbenzofuran, contextualized by the experimentally determined activities of its structural analogues. While specific experimental data for this compound is not extensively available in the current body of literature, a robust understanding of its potential can be extrapolated from the well-documented structure-activity relationships (SAR) of related benzofuran derivatives. This document will delve into the influence of substitutions at the 2- and 5-positions of the benzofuran core, provide detailed experimental protocols for the evaluation of biological activity, and explore the potential mechanisms of action, including the modulation of key signaling pathways.

Predicted Biological Activity Profile of this compound

Based on the established biological activities of its analogues, this compound is predicted to exhibit a range of biological effects, including:

  • Antimicrobial Activity: The presence of the 5-bromo substituent is strongly associated with antibacterial and antifungal properties.[5]

  • Cytotoxic Activity: Halogenated benzofurans have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential anticancer applications.[4]

The following sections will provide a comparative analysis of the experimental data for analogues of this compound to support these predictions.

Comparative Analysis of Biological Activity

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The following table summarizes the reported biological activities of various analogues of this compound, providing a basis for understanding the potential efficacy of the target compound.

Compound/DerivativeSubstitution PatternBiological ActivityQuantitative Data (IC50/MIC)Reference(s)
5-Bromo-2-arylbenzofuran Analogues 5-Bromo, varied aryl at C-2Antibacterial against VRE and MRSAMICs = 3.13-6.25 µg/mL[6]
Benzofuran derivatives with 5-bromo substituent Varied substituents with a 5-bromo groupExcellent antibacterial activityMIC = 29.76-31.96 mmol/L[5]
Halogenated Benzofurans Bromine on the methyl group at C-3Cytotoxicity against leukemia cell linesIC50 = 5 µM (K562), 0.1 µM (HL60)[4]
Bromomethyl-substituted benzofuran Bromomethyl groupCytotoxicity against lung adenocarcinomaIC50 = 16.4 µM (A549)[4]
2-Alkylbenzofuran Analogue (L-656,224) 2-[(4'-methoxyphenyl)methyl]-3-methyl-5-propyl-7-chloroInhibition of leukotriene biosynthesisIC50 = 11 nM[7]

Structure-Activity Relationships (SAR)

The biological activity of benzofuran derivatives is intricately linked to their chemical structure. The following points elucidate the key structure-activity relationships relevant to this compound:

  • Influence of the 5-Bromo Substituent: The presence of a halogen at the 5-position of the benzofuran ring is a recurring feature in compounds with potent biological activity. The bromine atom, with its specific electronic and steric properties, can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. Furthermore, the electron-withdrawing nature of bromine can influence the electron density of the benzofuran ring system, potentially impacting its interaction with biological targets. Studies have shown that 5-bromo substitution contributes significantly to both antimicrobial and cytotoxic activities.[4][5]

  • Role of the 2-Ethyl Group: The substituent at the 2-position of the benzofuran ring plays a crucial role in determining the compound's biological profile. While direct data for the 2-ethyl group in a 5-bromo context is limited, studies on 2-alkylbenzofurans suggest that the size and nature of this group can influence potency and selectivity. The ethyl group, being a small alkyl chain, can contribute to the overall lipophilicity of the molecule without adding significant steric hindrance, potentially allowing for favorable interactions with the active sites of target proteins.

Experimental Protocols

To facilitate further research and validation of the predicted biological activities of this compound and its analogues, detailed experimental protocols for assessing antimicrobial and cytotoxic activities are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of test compound in a 96-well microtiter plate inoc Inoculate each well with a standardized suspension of the test microorganism prep->inoc incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) inoc->incubate read Visually inspect the wells for turbidity or use a plate reader to measure absorbance incubate->read mic Determine the MIC as the lowest concentration of the compound that inhibits visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in absorbance compared to the positive control.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

G seed Seed cells into a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate mtt Add MTT solution to each well and incubate for 2-4 hours incubate->mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals mtt->solubilize read Measure the absorbance at 570 nm using a microplate reader solubilize->read ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read->ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Mechanisms of Action: Signaling Pathway Modulation

Benzofuran derivatives have been reported to exert their cytotoxic effects through the modulation of various cellular signaling pathways that are often dysregulated in cancer. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran This compound (Predicted Target) Benzofuran->PI3K Inhibition (Predicted) Benzofuran->Akt Inhibition (Predicted) Benzofuran->mTORC1 Inhibition (Predicted)

Caption: Predicted inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

It is hypothesized that this compound, like other bioactive benzofuran derivatives, may inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR itself. This inhibition would lead to the downregulation of downstream signaling events, ultimately resulting in the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be fully elucidated, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its potential as a bioactive agent. The presence of the 5-bromo substituent suggests a high likelihood of antimicrobial and cytotoxic properties. The 2-ethyl group is expected to contribute to the overall lipophilicity and binding interactions of the molecule.

This guide provides the necessary framework for the systematic evaluation of this compound, including detailed experimental protocols and an understanding of the potential underlying mechanisms of action. Further investigation into this and related benzofuran derivatives is warranted to fully explore their therapeutic potential.

References

A Comparative Spectroscopic Guide to Benzofuran, Indole, and Benzothiophene: Key Signatures for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the benzo-fused five-membered heterocycles—benzofuran, indole, and benzothiophene—are particularly prominent scaffolds.[1][2] Their prevalence in both natural products and synthetic pharmaceuticals underscores the critical need for precise, unambiguous methods of structural characterization.[3][4][5] These three structures, while isosteric in their core bicyclic framework, differ only by the heteroatom in the five-membered ring: oxygen in benzofuran, nitrogen in indole, and sulfur in benzothiophene. This subtle variation imparts distinct electronic and chemical properties, which in turn give rise to unique spectroscopic signatures.

This guide provides an in-depth comparative analysis of the spectroscopic properties of benzofuran, indole, and benzothiophene. We will delve into the key differentiating features observed in UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By understanding the causality behind their distinct spectral behaviors, researchers, scientists, and drug development professionals can confidently identify and characterize these vital chemical motifs.

Molecular Structures and Numbering

A clear understanding of the molecular topology is fundamental to interpreting spectroscopic data, particularly NMR. The diagram below illustrates the standard IUPAC numbering for each heterocycle, which will be referenced throughout this guide.

Caption: Chemical structures of Benzofuran, Indole, and Benzothiophene.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electronic System

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For these aromatic heterocycles, the most significant absorptions arise from π → π* transitions within the conjugated system. The nature of the heteroatom directly influences the extent of π-electron delocalization and, consequently, the energy of these transitions.

The key factor is the ability of the heteroatom's lone pair of electrons to participate in the aromatic π-system. Greater delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift to a longer absorption maximum (λmax).

  • Indole : The nitrogen atom's lone pair is readily delocalized into the π-system, significantly extending the conjugation. This leads to the lowest energy π → π* transitions and thus the longest λmax among the three.

  • Benzothiophene : Sulfur is less electronegative than oxygen or nitrogen, but its 3p orbitals are larger and overlap less effectively with the 2p orbitals of carbon. However, the potential involvement of d-orbitals and its polarizability contribute to a π-system that is perturbed differently than in benzofuran.[6]

  • Benzofuran : Oxygen is the most electronegative heteroatom in this series. It holds its lone pair more tightly, resulting in less effective delocalization compared to indole. This leads to a higher energy transition and a shorter λmax.

Table 1: Comparative UV-Vis Absorption Data

Compoundλmax (nm)SolventKey Transitions
Benzofuran~245, 275, 282Ethanol/Hexane1Lb, 1La
Indole~274, 287Cyclohexane/Water1Lb, 1La
Benzothiophene~258, 288, 297Hexaneπ → π*

Data compiled from sources.[6][7][8][9] Note that λmax values can vary slightly with the solvent.

Field Insights: The distinct UV profiles are invaluable for reaction monitoring. For instance, in syntheses aiming to convert a benzofuran derivative to an indole, a clear red shift in the UV-Vis spectrum provides immediate, real-time evidence of the successful transformation of the heterocyclic core.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying specific functional groups based on their characteristic vibrational frequencies. While all three molecules share features of an aromatic system (e.g., C=C stretching, aromatic C-H stretching), they each possess a unique and diagnostic IR signature.

  • Indole : The most unambiguous feature is the sharp, distinct N-H stretching vibration, typically appearing around 3400-3500 cm-1 . This peak is absent in benzofuran and benzothiophene and serves as a definitive marker.

  • Benzofuran : The defining feature is the asymmetric C-O-C stretch of the furan ring, which is strong and typically found in the 1200-1250 cm-1 region.

  • Benzothiophene : The C-S stretching vibrations are weak and occur in the fingerprint region (below 1000 cm-1), making them less diagnostic. Identification often relies on the combination of aromatic signals and the absence of the strong N-H or C-O-C bands.

Table 2: Key Diagnostic IR Absorption Frequencies (cm-1)

Vibrational ModeBenzofuranIndoleBenzothiophene
N-H Stretch -~3450 (sharp) -
Aromatic C-H Stretch~3100-3000~3100-3000~3100-3000
Aromatic C=C Stretch~1600-1450~1600-1450~1600-1450
Asymmetric C-O-C Stretch ~1250 (strong) --
Aromatic C-H Out-of-Plane Bend~750~745~755

Data compiled from NIST Chemistry WebBook and other sources.[10][11][12]

Trustworthiness Check: When analyzing a sample suspected to be one of these three heterocycles, the first step is to check the region above 3100 cm-1. The presence of a sharp peak around 3450 cm-1 strongly indicates an indole. If absent, examination of the 1200-1300 cm-1 region for a strong C-O-C stretch can confirm benzofuran. If both are absent, the compound is likely benzothiophene, confirmed by its other aromatic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information regarding the chemical environment of each proton (¹H) and carbon (¹³C) atom, making it the gold standard for structural elucidation. The electronegativity of the heteroatom (O > N > S) is the dominant factor influencing the chemical shifts of the adjacent nuclei.

¹H NMR Spectroscopy

The protons on the five-membered ring (H2 and H3) are the most diagnostic. A more electronegative heteroatom exerts a stronger deshielding effect, shifting the signals of nearby protons downfield (to a higher ppm value).

  • Benzofuran : Oxygen's high electronegativity strongly deshields H2, pushing its signal significantly downfield. H3 is less affected.

  • Indole : The nitrogen atom is less electronegative than oxygen, so H2 is less deshielded than in benzofuran. A key feature is the N-H proton, which appears as a broad singlet far downfield (often >8.0 ppm) and is exchangeable with D₂O.

  • Benzothiophene : Sulfur is the least electronegative, resulting in the H2 and H3 protons being the most shielded (lowest ppm values) among the three compounds.

Table 3: Comparative ¹H NMR Chemical Shift Data (in CDCl₃)

Proton PositionBenzofuran (δ, ppm)Indole (δ, ppm)Benzothiophene (δ, ppm)
H2 ~7.60~7.10~7.40
H3 ~6.72~6.50~7.25
H4~7.55~7.65~7.85
H5~7.22~7.15~7.35
H6~7.28~7.10~7.35
H7~7.48~7.55~7.80
N-H -~8.10 (broad) -

Data compiled from various sources and spectral databases.[13][14][15] Values are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy

The same electronegativity trends govern the ¹³C chemical shifts, particularly for the carbons within the five-membered ring.

  • Benzofuran : C2 is directly attached to oxygen and is significantly deshielded, appearing far downfield. C3 is notably more shielded.

  • Indole : C2 is less deshielded than in benzofuran. C3 is the most shielded carbon in the indole ring system.

  • Benzothiophene : The carbons in the thiophene ring are generally more shielded compared to their counterparts in benzofuran and indole.

Table 4: Comparative ¹³C NMR Chemical Shift Data (in CDCl₃)

Carbon PositionBenzofuran (δ, ppm)Indole (δ, ppm)Benzothiophene (δ, ppm)
C2 ~144.8~122.5~126.4
C3 ~106.6~102.2~124.3
C3a~127.5~127.9~139.5
C4~121.5~120.8~124.3
C5~122.8~122.1~124.4
C6~124.3~119.8~123.5
C7~111.4~111.2~122.5
C7a~154.9~135.7~139.9

Data compiled from various sources and spectral databases.[16][17][18] Values are approximate.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.

The molecular ion peak (M⁺) is the most direct way to distinguish between these heterocycles due to their different elemental compositions.

  • Benzofuran (C₈H₆O) : MW = 118.04 g/mol [10][19]

  • Indole (C₈H₇N) : MW = 117.06 g/mol

  • Benzothiophene (C₈H₆S) : MW = 134.02 g/mol [20]

The fragmentation patterns also offer confirmatory evidence:

  • Benzofuran : Often shows a characteristic loss of carbon monoxide (CO, 28 Da), resulting in a fragment at m/z 90.

  • Indole : A common fragmentation is the loss of hydrogen cyanide (HCN, 27 Da), leading to a fragment at m/z 90.

  • Benzothiophene : May lose a thioformyl radical (CHS, 45 Da) or acetylene (C₂H₂, 26 Da). The presence of sulfur is also confirmed by the isotopic peak at M+2, which is more intense (~4.4%) than for carbon-based isotopes alone.

Table 5: Mass Spectrometry Summary

CompoundFormulaMolecular Weight ( g/mol )Key Fragment (m/z)
BenzofuranC₈H₆O118.0490 ([M-CO]⁺)
IndoleC₈H₇N117.0690 ([M-HCN]⁺)
BenzothiopheneC₈H₆S134.0289 ([M-CHS]⁺)

Data compiled from NIST Chemistry WebBook.[10][19][20]

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for acquiring high-quality, reproducible spectroscopic data.

Generalized Spectroscopic Analysis Workflow

Caption: A generalized workflow for comprehensive spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[21] Ensure the sample is fully dissolved.

  • Spectrometer Setup : Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[21] Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[21]

  • ¹³C NMR Acquisition : Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (ATR Method)
  • Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal. If solid, apply pressure using the anvil to ensure good contact.

  • Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition : Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce the sample into the ion source. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

Benzofuran, indole, and benzothiophene, while structurally analogous, present a rich and distinct tapestry of spectroscopic data. Each analytical technique provides a unique piece of the puzzle. UV-Vis spectroscopy hints at the nature of the π-electron system, IR spectroscopy provides a rapid screen for the key N-H or C-O functional groups, mass spectrometry delivers an unambiguous molecular weight, and NMR spectroscopy offers the definitive, high-resolution map of the molecular architecture.

For the researcher in drug discovery or organic synthesis, a comprehensive understanding of these spectroscopic differences is not merely academic; it is a practical necessity. It enables confident structural verification, ensures purity, and allows for the precise monitoring of chemical transformations, underpinning the integrity and success of the scientific endeavor.

References

A Guide to the Structural Confirmation of 5-Bromo-2-ethylbenzofuran using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and experimental framework for the unambiguous structural confirmation of 5-Bromo-2-ethylbenzofuran. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a comparative analysis against potential isomeric alternatives. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a robust workflow for structural elucidation.

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a bromine atom and an ethyl group, as in this compound, creates specific physicochemical properties that can be critical for molecular interactions.[1] Consequently, absolute certainty of the substitution pattern is paramount, as isomers may exhibit vastly different biological profiles. This guide will demonstrate how a multi-technique spectroscopic approach provides the necessary evidence to definitively confirm the target structure.

The Imperative of Multi-Modal Analysis: NMR and MS

Relying on a single analytical technique is often insufficient to distinguish between closely related isomers. For instance, mass spectrometry alone can confirm the elemental composition but cannot differentiate between positional isomers like this compound, 7-Bromo-2-ethylbenzofuran, or 5-Bromo-3-ethylbenzofuran, all of which share the same molecular formula. NMR spectroscopy, on the other hand, excels at defining the connectivity of atoms through scalar couplings and spatial relationships. By integrating the precise mass and isotopic information from MS with the detailed connectivity map from NMR, we can achieve an irrefutable structural assignment.

Below is a logical workflow for the structural elucidation process, emphasizing the complementary nature of these techniques.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Advanced Analysis cluster_4 Confirmation Prep Purified Compound MS Mass Spectrometry (ESI-MS) Prep->MS Split Sample NMR_1D 1D NMR (¹H, ¹³C) Prep->NMR_1D Split Sample MS_Data Molecular Formula (HRMS) Isotopic Pattern (Br present?) MS->MS_Data NMR_1D_Data Functional Groups (Ethyl) Substitution Pattern (Aromatic H's) NMR_1D->NMR_1D_Data NMR_2D 2D NMR (COSY, HSQC, HMBC) MS_Data->NMR_2D Hypothesis requires confirmation Final Unambiguous Structure Confirmed MS_Data->Final Integrate All Data NMR_1D_Data->NMR_2D Hypothesis requires confirmation NMR_1D_Data->Final Integrate All Data NMR_2D_Data Confirm Connectivity Assign Quaternary Carbons NMR_2D->NMR_2D_Data NMR_2D_Data->Final Integrate All Data

Caption: A logical workflow for the elucidation of molecular structures using NMR and MS.

Mass Spectrometry Analysis

Mass spectrometry provides two critical pieces of information at the outset: the elemental composition via high-resolution mass measurement and the presence of bromine through its characteristic isotopic signature.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Dissolve approximately 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).[3] Take 10 µL of this stock solution and dilute it with 1 mL of the same solvent to achieve a final concentration of about 10 µg/mL.[3]

  • Instrumentation : Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Parameters :

    • Ionization Mode : Positive ion mode is typically effective for protonating the benzofuran oxygen.

    • Solvent System : Use volatile, polar solvents like methanol or acetonitrile, often with a small amount of formic acid to aid in protonation.[4]

    • Flow Rate : Infuse the sample at a low flow rate, typically 5-10 µL/min.[4]

    • Data Acquisition : Acquire data over a mass range that includes the expected molecular weight, for instance, m/z 50-500.

Expected Data and Interpretation for this compound

Molecular Formula: C₁₀H₉BrO Monoisotopic Mass: 223.9837 u

  • High-Resolution Mass Spectrometry (HRMS) : The experimentally determined mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass. This confirms the elemental composition and rules out other potential formulas.

  • Isotopic Pattern : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[5] This results in a characteristic doublet for the molecular ion peak (M⁺) and any bromine-containing fragments, with the peaks separated by 2 m/z units and having almost identical intensities (a 1:1 ratio).[5] This is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation Analysis : Tandem MS (MS/MS) experiments can reveal the connectivity of the molecule. The protonated molecule is isolated and fragmented to produce a characteristic pattern.

m/z (Expected) Ion/Fragment Interpretation
223.98 / 225.98[M+H]⁺Molecular ion peak, showing the characteristic 1:1 bromine isotopic pattern.
208.96 / 210.96[M+H - CH₃]⁺Loss of a methyl radical from the ethyl group (α-cleavage).
195.97 / 197.97[M+H - C₂H₄]⁺Loss of ethene via McLafferty-type rearrangement or similar process.
145.04[M+H - Br]⁺Loss of a bromine radical (less common in ESI but possible).
115.05[C₉H₇]⁺Further fragmentation, potentially corresponding to an indenyl cation after loss of Br and CO.

The proposed fragmentation pathway below highlights the most likely cleavage points.

G M [C₁₀H₉BrO + H]⁺ m/z 223.98 / 225.98 F1 [C₉H₆BrO + H]⁺ m/z 208.96 / 210.96 M->F1 - •CH₃ F2 [C₈H₅BrO + H]⁺ m/z 195.97 / 197.97 M->F2 - C₂H₄

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While MS confirms the what (elemental formula), NMR confirms the where (atomic connectivity). A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[6]

  • Internal Standard : Tetramethylsilane (TMS) is typically present in the solvent to serve as the 0 ppm reference.

  • Data Acquisition :

    • ¹H NMR : Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[6]

    • ¹³C NMR : Requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is standard. DEPT-135 experiments can be run to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.[6]

    • 2D NMR : Standard pulse programs for COSY, HSQC, and HMBC should be used.[6][7]

¹H NMR: Predicted Data and Interpretation

The ¹H NMR spectrum provides the most direct information about the proton environment and connectivity.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-7~7.55dJ ≈ 8.51H
H-4~7.50dJ ≈ 2.01H
H-6~7.30ddJ ≈ 8.5, 2.01H
H-3~6.40s-1H
-CH₂-~2.85qJ ≈ 7.52H
-CH₃~1.35tJ ≈ 7.53H
  • Aromatic Region (7.0-8.0 ppm) : The substitution pattern is key. H-4, adjacent to the bromine, will appear as a doublet due to a small meta-coupling to H-6. H-7 will be a doublet due to ortho-coupling with H-6. H-6 will be a doublet of doublets, showing both ortho and meta couplings. This specific pattern is a strong fingerprint for 5-bromo substitution.

  • Furan Proton (H-3) : This proton at the 3-position is expected to be a singlet, as 4-bond coupling to the ethyl group is typically not resolved.

  • Ethyl Group : This will show a classic quartet for the methylene (-CH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.[8]

¹³C NMR: Predicted Data and Interpretation

The ¹³C NMR spectrum confirms the carbon skeleton.

Carbon Predicted δ (ppm) DEPT-135 Comments
C-2~160No signalQuaternary carbon, attached to oxygen and ethyl group.
C-7a~154No signalQuaternary carbon, bridgehead.
C-3a~129No signalQuaternary carbon, bridgehead.
C-7~125CH (up)Aromatic CH.
C-4~123CH (up)Aromatic CH.
C-6~113CH (up)Aromatic CH.
C-5~115No signalQuaternary carbon attached to Bromine.
C-3~102CH (up)Furan CH.
-CH₂-~22CH₂ (down)Ethyl group methylene.
-CH₃~12CH₃ (up)Ethyl group methyl.
2D NMR: Connecting the Pieces

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy) : This experiment will show a clear correlation cross-peak between the methylene quartet (~2.85 ppm) and the methyl triplet (~1.35 ppm) of the ethyl group, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence) : This correlates each proton to the carbon it is directly attached to. It allows for the unambiguous assignment of all protonated carbons in the table above.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful experiment for this problem, as it reveals 2- and 3-bond correlations between protons and carbons.

G cluster_0 Protons cluster_1 Key Carbons H_ethyl_ch2 -CH₂- (~2.85 ppm) C2 C-2 (~160 ppm) H_ethyl_ch2->C2 ²J C3 C-3 (~102 ppm) H_ethyl_ch2->C3 ³J C_ethyl_ch3 -CH₃ (~12 ppm) H_ethyl_ch2->C_ethyl_ch3 ²J H_ethyl_ch3 -CH₃ (~1.35 ppm) H_ethyl_ch3->C2 ³J C_ethyl_ch2 -CH₂- (~22 ppm) H_ethyl_ch3->C_ethyl_ch2 ²J H3 H-3 (~6.40 ppm) H3->C2 ²J

Caption: Key HMBC correlations for confirming the 2-ethyl substitution pattern.

The crucial HMBC correlations are from the ethyl protons to the C-2 and C-3 carbons of the benzofuran core. Specifically, the methylene protons (~2.85 ppm) will show a strong 2-bond correlation to C-2 and a 3-bond correlation to C-3. This definitively places the ethyl group at the C-2 position.

Conclusion: A Self-Validating System

The structural confirmation of this compound is achieved through a systematic and integrated analytical approach.

Technique Key Finding Inference
HRMS Mass matches C₁₀H₉BrOConfirms elemental composition.
MS (Isotopes) M⁺ and [M+2]⁺ peaks in ~1:1 ratioConfirms presence of one bromine atom.
¹H NMR Aromatic dd, d, d pattern; Ethyl q, t patternConfirms 5-bromo substitution and presence of an ethyl group.
¹³C NMR / DEPT 10 distinct carbon signals (4 quaternary, 5 CH, 1 CH₂, 1 CH₃)Confirms the carbon skeleton and types.
HMBC Correlation from ethyl protons to C-2 and C-3Unambiguously places the ethyl group at the C-2 position.

By following this workflow, the identity of this compound can be established with the highest degree of scientific confidence, providing a self-validating system where the results from each analysis corroborate the others. This level of rigor is essential for advancing research and development in fields that rely on well-characterized molecular entities.

References

A Senior Application Scientist's Guide to Differentiating Aminopropyl-benzofuran Positional Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the critical differentiation of aminopropyl-benzofuran (APB) positional isomers. For researchers, forensic chemists, and drug development professionals, the structural similarity of these compounds presents a significant analytical challenge. This document will explore both the limitations of direct analysis and the robust solutions offered by chemical derivatization, supported by experimental data and detailed protocols.

The Challenge: Structural Similarity and Analytical Ambiguity

Aminopropyl-benzofurans, such as 5-APB and 6-APB (also known as "Benzofury"), are psychoactive substances that pose a significant challenge for analytical laboratories.[1] The subtle shift of the aminopropyl group around the benzofuran core results in positional isomers with nearly identical physical and chemical properties. Consequently, under standard GC-MS conditions, these isomers often co-elute and produce virtually indistinguishable mass spectra.[2] The primary fragmentation of underivatized APB isomers is dominated by an alpha-cleavage of the aminopropyl side chain, leading to a common base peak at m/z 44, with the molecular ion at m/z 175.[3] While minor differences in the relative intensities of other ions might be observed, these are generally insufficient for confident isomer identification.[3]

The Solution: Chemical Derivatization to Enhance Separation and Spectral Diversity

To overcome these analytical hurdles, chemical derivatization is an essential strategy.[1] By chemically modifying the amine functional group, we can alter the volatility and chromatographic properties of the isomers, enabling their separation on a gas chromatographic column.[4][5] Furthermore, derivatization introduces a new chemical moiety that significantly influences the mass spectral fragmentation, often leading to unique and identifiable patterns for each isomer.

This guide will focus on a comparative analysis of underivatized and derivatized GC-MS methods, with a particular emphasis on the widely successful use of heptafluorobutyric anhydride (HFBA) as a derivatizing agent.

Comparative Analysis of GC-MS Methods

Method 1: Direct Analysis of Underivatized Aminopropyl-benzofuran Isomers

Direct injection of underivatized APB isomers is generally not recommended for definitive identification due to poor chromatographic resolution and non-specific mass spectra.

Typical Observations:

  • Chromatography: Co-elution or very poor separation of key isomers, particularly 5-APB and 6-APB.[3]

  • Mass Spectrometry: Nearly identical electron ionization (EI) mass spectra for all positional isomers. The dominant fragment at m/z 44 (CH₃CH=NH₂⁺) provides little structural information for differentiation.[3]

IsomerTypical Retention Time (min)Key Mass Fragments (m/z) and Relative Abundance
4-APBVariable, often co-elutes44 (100%) , 175 (M+, ~15%), 131 (~6%)
5-APBVariable, often co-elutes with 6-APB44 (100%) , 175 (M+, ~20%), 134 (~5%)
6-APBVariable, often co-elutes with 5-APB44 (100%) , 175 (M+, ~20%), 132 (~16%)
7-APBVariable, often co-elutes44 (100%) , 175 (M+, ~15%), 131 (~7%)

Note: Retention times are highly dependent on the specific GC conditions and column used. The subtle differences in the m/z 131/132/134 region are generally not reliable for unambiguous identification.[3]

Method 2: Analysis of HFBA-Derivatized Aminopropyl-benzofuran Isomers

Derivatization with heptafluorobutyric anhydride (HFBA) is a robust and reliable method for the chromatographic separation and confident identification of APB positional isomers.[1][2] The resulting heptafluorobutyramide derivatives exhibit enhanced volatility and are well-resolved on common non-polar GC columns.

Key Advantages:

  • Excellent Chromatographic Resolution: The different positional isomers are well-separated, allowing for their individual detection and quantification.[6]

  • Distinct Mass Spectra: The HFBA moiety directs fragmentation pathways that are more indicative of the substitution pattern on the benzofuran ring, leading to more informative mass spectra.

Isomer (as HFBA derivative)Typical Retention Time (min)Key Mass Fragments (m/z) and Relative Abundance
4-APB-HFBABaseline separatedSpecific fragments allowing differentiation
5-APB-HFBABaseline separatedSpecific fragments allowing differentiation
6-APB-HFBABaseline separatedSpecific fragments allowing differentiation
7-APB-HFBABaseline separatedSpecific fragments allowing differentiation

Note: The exact retention times and mass spectra will depend on the instrumentation and conditions used. It is crucial to confirm the elution order and fragmentation patterns with certified reference materials.[1]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with HFBA

This protocol is adapted from established methods for the analysis of APB isomers in various matrices.[1][2]

1. Solid-Phase Extraction (SPE) - for complex matrices like urine:

  • Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange).

  • Mix the sample (e.g., 1 mL of urine) with a phosphate buffer and apply it to the cartridge.[1]

  • Wash the cartridge sequentially with deionized water, 1 M acetic acid, and methanol to remove interferences.[1]

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

2. Derivatization:

  • Reconstitute the dried extract (or a standard solution of the isomers) in 100 µL of ethyl acetate.[1]

  • Add 50 µL of heptafluorobutyric anhydride (HFBA).[1]

  • Tightly cap the vial and heat at 70°C for 20 minutes.[1]

  • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

  • Gas Chromatograph: Agilent 7890A or equivalent.[3]

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane (e.g., DB-1 or equivalent).[3]

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent quadrupole mass-selective detector.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40-550.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizing the Workflow and Logic

The following diagrams illustrate the analytical workflow and the rationale behind choosing derivatization.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_identification Identification Sample Sample Matrix (e.g., Urine, Seized Material) SPE Solid-Phase Extraction (if necessary) Sample->SPE Extract Cleaned Extract SPE->Extract Derivatization Add HFBA Heat at 70°C Extract->Derivatization Derivatized_Sample HFBA-Derivatized Isomers Derivatization->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS Data Chromatographic Separation & Mass Spectra GCMS->Data Identification Isomer Differentiation (Based on Retention Time & MS) Data->Identification

References

single crystal X-ray diffraction analysis of 5-bromo-benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Single Crystal X-ray Diffraction Analysis of 5-Bromo-Benzofuran Derivatives

Introduction: The Structural Imperative of 5-Bromo-Benzofuran Derivatives

Benzofuran derivatives are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic inclusion of a bromine atom at the 5-position of the benzofuran scaffold often enhances biological potency and provides a versatile synthetic handle for further molecular elaboration.[3] For researchers and drug development professionals, an unambiguous understanding of the three-dimensional atomic arrangement of these molecules is not merely academic; it is critical for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and designing next-generation therapeutic agents.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of crystalline compounds.[4][5] Unlike spectroscopic techniques that provide information about atomic connectivity and chemical environment, SCXRD generates a detailed three-dimensional map of electron density, revealing exact bond lengths, bond angles, torsional angles, and stereochemistry. This guide provides a comprehensive overview of the SCXRD workflow for 5-bromo-benzofuran derivatives, compares its performance with alternative analytical techniques, and presents supporting experimental data to illustrate the power of this methodology.

The SCXRD Experimental Workflow: From Molecule to Model

The journey from a synthesized 5-bromo-benzofuran derivative to a refined crystal structure is a multi-step process that demands precision and a clear understanding of crystallographic principles. Each stage is critical for the success of the analysis, with the quality of the final structure being intrinsically linked to the quality of the initial crystal.

Step-by-Step Methodological Breakdown
  • Crystal Growth (The Crystallization Bottleneck): The prerequisite for any SCXRD analysis is a high-quality single crystal. This is often the most challenging step.[6] For benzofuran derivatives, slow evaporation of a saturated solution is a common and effective technique.[7][8][9]

    • Protocol Causality: The goal is to allow molecules to slowly and orderly arrange themselves into a repeating crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for SCXRD. The choice of solvent is crucial; a solvent system in which the compound has moderate solubility (e.g., acetone, petroleum ether-ethyl acetate, or benzene) is ideal to control the evaporation rate.[1][7][9]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects is selected under a microscope.[7] It is then mounted on a goniometer head for placement within the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation).[2][7][9] The crystal is rotated, and a series of diffraction patterns are collected on a detector.

    • Protocol Causality: Low temperatures reduce atomic motion, leading to less diffuse diffraction spots and a higher-resolution structure.[10] Collecting data over a wide range of crystal orientations ensures that a complete, three-dimensional dataset of reflections is measured.

  • Data Processing, Structure Solution, and Refinement: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection. The "phase problem" is then solved using direct methods (programs like SHELXS) to generate an initial electron density map.[4] This initial model is refined iteratively using least-squares procedures (with programs like SHELXL) to improve the agreement between the calculated and observed diffraction data, ultimately yielding the final, precise atomic coordinates.[4][11]

Visualization of the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Diffraction Analysis cluster_output Final Output Synthesis Synthesis of 5-Bromo-Benzofuran Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Refinement->Structure_Solution Iterative Final_Model Final Structural Model (Bond Lengths, Angles) Refinement->Final_Model CIF_File Crystallographic Information File (CIF) Final_Model->CIF_File

Caption: The experimental workflow for Single Crystal X-ray Diffraction analysis.

Comparative Analysis: SCXRD Versus Alternative Structural Methods

While SCXRD is the gold standard for solid-state structure determination, other techniques provide complementary information. Understanding their respective strengths and limitations is key to a comprehensive analytical strategy.

FeatureSingle Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Requirement Single, high-quality crystal (0.1-0.3 mm).[12]Microcrystalline powder.[12][13]Soluble compound in a suitable deuterated solvent.
Principle Bragg's diffraction from a single lattice.Bragg's diffraction from randomly oriented crystallites.[5]Nuclear spin transitions in a magnetic field.
Primary Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[4][5]Phase identification, lattice parameters, crystallinity. Structure refinement is possible but generally less precise than SCXRD.[5][14][15]Atomic connectivity, chemical environment of nuclei (¹H, ¹³C), relative stereochemistry in solution.[16][17]
Key Advantage Unambiguous and highest-resolution structural data ("gold standard").[5]Rapid analysis, no need to grow large single crystals.Provides definitive structural information in the solution state, which may be more biologically relevant.
Key Limitation Growing suitable single crystals can be a major bottleneck.[6][15]Loss of information due to peak overlap from 3D to 1D data projection; cannot distinguish between different molecules in a mixture.Provides an averaged structure in solution; does not directly measure bond lengths/angles. Structure elucidation can be complex for large molecules.

SCXRD provides the definitive solid-state structure, which is invaluable for understanding packing forces and polymorphism.[18] In contrast, NMR offers insight into the molecule's structure and dynamics in solution.[19] Often, both techniques are used in concert: NMR confirms the molecular constitution and solution conformation, while SCXRD provides the exact solid-state architecture.[1][17][20] PXRD serves as an excellent tool for bulk sample analysis, confirming the phase purity of a synthesized batch and relating it back to the single crystal structure.[14]

Case Study: Structural Insights into Substituted 5-Bromo-Benzofuran Derivatives

Analysis of published crystal structures for 5-bromo-benzofuran derivatives reveals key structural features and intermolecular interactions that govern their solid-state assembly.

Example Compound: 5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran[9]

ParameterValueSignificance
Formula C₂₀H₁₂BrFO₂SConfirms the elemental composition.
Crystal System TriclinicDescribes the basic symmetry of the unit cell.
Space Group P-1Defines the symmetry operations within the unit cell.
Unit Cell Dimensions a = 8.0090 Å, b = 9.8607 Å, c = 11.7209 Åα = 70.471°, β = 83.171°, γ = 69.583°Defines the size and shape of the repeating unit in the crystal.
Final R-factor (R1) 0.0461 (for observed data)A low R-factor indicates a good agreement between the experimental diffraction data and the final structural model.
Key Dihedral Angles 2.63° (Benzofuran/Fluorophenyl)84.60° (Benzofuran/Phenyl)These angles quantify the twist between the different ring systems, revealing a nearly co-planar arrangement with the fluorophenyl ring but a perpendicular orientation to the phenylsulfinyl ring. This conformation is critical for molecular packing and potential receptor binding.
Intermolecular Interactions C—H⋯O hydrogen bondsSlipped π–π stackingThese weak interactions are crucial for stabilizing the crystal packing, influencing properties like melting point and solubility.[9]

The data unequivocally shows that the benzofuran unit itself is essentially planar.[9] The precise measurement of dihedral angles reveals how the various substituents are oriented relative to this core, information that is nearly impossible to obtain with such certainty using other methods. Furthermore, the identification of weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions provides a rationale for the observed crystal packing arrangement.[9]

Conclusion

For researchers working with 5-bromo-benzofuran derivatives, single crystal X-ray diffraction is an indispensable analytical tool. It is the only technique that provides a direct and unambiguous determination of a molecule's three-dimensional structure in the solid state, offering unparalleled detail on conformation and intermolecular interactions. While challenges in crystallization must be overcome, the resulting high-resolution structural model is foundational for rational drug design, understanding biological mechanisms, and advancing materials science. By judiciously combining SCXRD with complementary techniques like NMR and PXRD, scientists can achieve a holistic understanding of these valuable heterocyclic compounds from the atomic to the bulk scale.

References

A Comparative Analysis of Novel Aminobenzofuran Analogues as Potent Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the benzofuran scaffold has emerged as a privileged structure due to its presence in numerous biologically active compounds, both natural and synthetic.[1][2] Among these, aminobenzofuran derivatives are gaining significant attention for their potential to modulate key signaling pathways implicated in cancer cell proliferation and survival.[3] This guide provides a comparative analysis of novel aminobenzofuran analogues, offering a synthesis of their antiproliferative activities, mechanistic insights, and the experimental protocols used for their evaluation.

Introduction to Aminobenzofurans in Oncology

Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer properties.[1][4] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization and protein kinases to the induction of apoptosis.[1][5] The introduction of an amino group to the benzofuran core can significantly influence the molecule's biological activity, leading to the development of potent antiproliferative agents.[1] This guide will focus on a series of recently developed aminobenzofuran-containing analogues of proximicins, comparing their efficacy against established chemotherapeutic agents.

Comparative Antiproliferative Activity

A recent study detailed the synthesis and evaluation of novel proximicin analogues where the natural product's di-furan unit was replaced with a more synthetically accessible benzofuran moiety.[6][7] These analogues were tested for their antiproliferative activity against the human glioblastoma cell line U-87 MG and compared with the standard-of-care chemotherapeutic agent, temozolomide (TMZ).[6][7]

Table 1: Comparative Antiproliferative Activity of Aminobenzofuran Analogues Against U-87 MG Glioblastoma Cells

CompoundIC50 (µg/mL) against U-87 MGSelectivity Index (IC50 WI-38 / IC50 U-87 MG)
Analogue 23(16) 6.54 0.15
Analogue 24(15)15.020.07
Temozolomide (TMZ)29.190.16
Proximicin C>5-fold less active than 23(16)Not Reported

Data synthesized from a 2023 study by Basili et al.[6][7]

The data clearly indicates that the novel aminobenzofuran-containing analogue, 23(16) , exhibits significantly higher antiproliferative activity against U-87 MG glioblastoma cells compared to both the parent natural products (proximicins A-C) and the clinically used drug, temozolomide.[6][7] Specifically, analogue 23(16) was found to be more than 5-fold more active than TMZ against this aggressive cancer cell line.[7] While the selectivity index for analogue 23(16) is comparable to that of TMZ, its enhanced potency marks it as a promising lead for further development.[7]

Mechanistic Insights: Targeting Key Cellular Pathways

While the precise mechanism of action for the novel proximicin analogues is still under investigation, the broader class of aminobenzofuran derivatives has been shown to exert their anticancer effects through various mechanisms:

  • Tubulin Polymerization Inhibition : Several 2-aminobenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][8] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Kinase Inhibition : Benzofuran scaffolds are known to inhibit key kinases involved in cancer cell signaling, such as VEGFR-2, which is crucial for angiogenesis.[5][9]

  • Induction of Apoptosis : Many benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5][10]

  • Modulation of Drug Efflux Pumps : Some 2-aminobenzofuran derivatives can inhibit P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance in cancer cells.[8][11]

The following diagram illustrates a generalized workflow for evaluating the antiproliferative activity and mechanism of action of novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Antiproliferative Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Novel Aminobenzofuran Analogues Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Cell_Culture Culture of Cancer Cell Lines (e.g., U-87 MG) Purification->Cell_Culture MTT_Assay MTT Assay for Cell Viability (Determine IC50 values) Cell_Culture->MTT_Assay Selectivity Cytotoxicity against Normal Cell Lines (e.g., WI-38) MTT_Assay->Selectivity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V staining) Cell_Cycle->Apoptosis Tubulin Tubulin Polymerization Assay Kinase Kinase Inhibition Assays G Aminobenzofuran Aminobenzofuran Analogues Tubulin Tubulin Polymerization Aminobenzofuran->Tubulin Inhibition VEGFR2 VEGFR-2 Aminobenzofuran->VEGFR2 Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules Disruption Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Impaired G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Cell Proliferation & Survival Apoptosis->Proliferation Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Blocks Angiogenesis->Proliferation

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Found in a variety of natural products and synthetic compounds, this scaffold demonstrates a remarkable breadth of biological and pharmacological activities.[3][4][5][6][7] Its derivatives have been extensively explored as anticancer, antimicrobial, and anti-inflammatory agents, making the benzofuran core a focal point for drug design and development.[1][3][8][9]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for substituted benzofuran derivatives across these three key therapeutic areas. By synthesizing data from numerous studies, we aim to elucidate the structural requirements for achieving high potency and selectivity, offering a valuable resource for medicinal chemists and drug development professionals.

Part 1: Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have shown significant potential in oncology, with studies revealing potent cytotoxic activity against a range of human cancer cell lines.[3][4][10] The mechanism of action is often multifaceted, involving DNA intercalation, inhibition of key enzymes like topoisomerase II and protein kinases, and the generation of reactive oxygen species (ROS).[11][12]

Key SAR Insights for Anticancer Potency

The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Substitution at the C-2 Position: This position is a critical determinant of cytotoxicity. Early SAR studies identified that incorporating ester or heterocyclic ring substitutions at C-2 was crucial for the compounds' anticancer effects.[10] More recent work has shown that attaching a phenyl ketone moiety at this position, particularly with a methoxy group at the ortho or para position of the phenyl ring, enhances biological activity.[13]

  • Hybrid Molecules: A promising strategy for enhancing potency involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties.[10] Hybrids incorporating chalcone, triazole, piperazine, and imidazole have emerged as powerful cytotoxic agents.[10] For example, benzofuran–nicotinonitrile hybrids have demonstrated significant anticancer activity against breast cancer (MCF-7) cells, with evidence suggesting they act as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy.[12]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative benzofuran derivatives against various human cancer cell lines.

Compound ClassRepresentative Structure/SubstitutionTarget Cell LineIC₅₀ (µM)Reference
Benzofuran-NicotinonitrileHybrid 3bMCF-7 (Breast)7.53 ± 0.43[12]
Benzofuran-NicotinonitrileHybrid 3cMCF-7 (Breast)9.17 ± 0.31[12]
CyanobenzofuranCompound 2HePG2 (Liver)4.17 - 8.87[12]
CyanobenzofuranCompound 8HePG2 (Liver)4.17 - 8.87[12]
Streptothricin F AnalogSTXA549 (Lung)57.3 µg/mL[12]
Mechanism of Action: EGFR Inhibition Pathway

Many potent benzofuran derivatives exert their anticancer effects by interfering with critical cell signaling pathways. The EGFR pathway is a primary target, as its overactivation can lead to uncontrolled cell proliferation and tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Benzofuran Benzofuran Derivative Benzofuran->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Inhibition of the EGFR signaling pathway by a benzofuran derivative.

Part 2: Antimicrobial Activity of Benzofuran Derivatives

With the rise of antimicrobial resistance, the need for novel therapeutic agents is urgent.[1] The benzofuran scaffold has emerged as a promising framework for designing new antimicrobial drugs active against a wide range of bacteria and fungi.[1][8]

Key SAR Insights for Antimicrobial Potency

The antimicrobial profile of benzofuran derivatives can be finely tuned through strategic substitutions.

  • Substitutions on the Benzene Ring: The presence of electron-withdrawing groups like halogens (Cl, Br) and nitro (NO₂) groups, or electron-donating hydroxyl (OH) groups at positions C-4, C-5, or C-6 is often essential for potent antibacterial activity.[2]

  • Substitution at the C-2 Position: This position is critical for modulating the spectrum of activity. A wide variety of heterocyclic systems, including pyrazole, imidazole, isatin, and oxadiazole, when attached at C-2, can significantly enhance antimicrobial effects.[2]

  • Substitution at the C-3 Position: The introduction of a hydroxyl group at the C-3 position has been shown to result in good antibacterial activity.[6]

  • Specific Derivatives of Note:

    • Ketoximes: Certain benzofuran ketoxime derivatives exhibit high potency, particularly against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans.[6]

    • Thiazolyl-Pyrazolines: Hybrids containing a 1-(thiazol-2-yl)pyrazoline moiety show excellent activity against Gram-negative bacteria.[6][13]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative benzofuran derivatives against various pathogenic microorganisms.

Compound ClassRepresentative Structure/SubstitutionTarget MicroorganismMIC (µg/mL)Reference
Benzofuran KetoximeCompound 38S. aureus0.039[6]
Benzofuran Ketoxime(General)C. albicans0.625 - 2.5[6]
Pyrazoline DerivativeIndophenazine HybridE. coli< 10[6]
Pyrazoline DerivativeIndophenazine HybridP. aeruginosa< 10[6]
Pyrazoline DerivativeIndophenazine HybridS. aureus< 10[6]
SAR Summary for Antimicrobial Benzofurans

The following diagram illustrates the key positions on the benzofuran scaffold and the types of substituents that tend to enhance antimicrobial activity.

SAR_Antimicrobial cluster_main Benzofuran Core p2 C-2: Heterocycles (Pyrazole, Imidazole, Oxadiazole, Thiazole) Enhance Activity p3 C-3: -OH Good Antibacterial Activity p4 C-4, C-5, C-6: -Halogen (Br, Cl) -NO2 -OH Enhance Activity p7 C-7: Triazolo- thiadiazine hybrids show good activity core [ O ]----- |   /  \ |  /    | | /     | -----/-----

Caption: Key structural features of benzofuran derivatives for enhanced antimicrobial activity.

Part 3: Anti-inflammatory Activity of Benzofuran Derivatives

Chronic inflammation is a key pathological feature of many diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[7][9][14] Their mechanism often involves the modulation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[15]

Key SAR Insights for Anti-inflammatory Potency

The anti-inflammatory effects are closely tied to specific structural modifications.

  • Bioisosteric Replacement: One successful strategy involves designing benzofuran analogs of known anti-inflammatory drugs. For instance, replacing the benzene ring of fenamates (a class of NSAIDs) with a benzofuran moiety and converting the carboxylic acid group to a more stable oxadiazole ring has been shown to increase anti-inflammatory activity.[14]

  • Substitution at the C-3 Position: The introduction of hydroxyurea fragments at this position can impart anti-inflammatory properties.[13]

  • Heterocyclic Hybrids: As with other biological activities, creating hybrids is an effective approach. Benzofuran derivatives linked to other nitrogen-containing heterocycles like piperazine, tetrazole, and imidazole have shown promising anti-inflammatory effects.[15] One study highlighted a benzofuran-tetrazole hybrid that was an excellent inhibitor of nitric oxide (NO) production in vitro.[15]

Comparative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of representative benzofuran derivatives.

Compound ClassActivity MetricResultModelReference
Benzofuran-Tetrazole HybridIC₅₀ (NO Inhibition)52.23 ± 0.97 µMLPS-stimulated RAW 264.7 cells[15]
Benzofuran Amide (6b)% Inhibition (Edema)71.10% at 2hCarrageenan-induced rat paw edema[9]
Benzofuran Amide (6a)% Inhibition (Edema)61.55% at 2hCarrageenan-induced rat paw edema[9]
Fenamate Analog (Oxadiazole)% Inhibition (Edema)> 50%Carrageenan-induced rat paw edema[14]
Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), it triggers the transcription of genes for pro-inflammatory mediators like NO synthase (iNOS), COX-2, and various cytokines.[16] Anti-inflammatory benzofurans can block this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Activates Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive complex) IkB->IkB_NFkB Degrades NFkB NF-κB Transcription Inflammatory Gene Transcription (iNOS, COX-2, TNF-α) NFkB->Transcription Translocates & Activates IkB_NFkB->NFkB Releases

Caption: Proposed inhibition of the NF-κB inflammatory pathway by benzofuran derivatives.

Part 4: Experimental Protocols and Workflows

The discovery and validation of novel benzofuran derivatives follow a systematic workflow from chemical synthesis to rigorous biological evaluation.

General Drug Discovery Workflow

Workflow cluster_chem Chemistry cluster_bio Biological Evaluation S1 Design & Synthesis of Benzofuran Derivatives S2 Purification & Structural Characterization (NMR, MS) S1->S2 B1 Primary Screening (e.g., MTT, MIC, NO Assay) S2->B1 B2 Hit Identification B1->B2 B3 Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) B2->B3 B4 Lead Optimization (SAR) B3->B4 B4->S1 Iterative Design

Caption: General workflow for the development of benzofuran-based therapeutic agents.

Protocol 1: General Synthesis of 2-Substituted Benzofurans

This protocol describes a common method for synthesizing 2-substituted benzofurans via the palladium-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by cyclization.[17]

Materials:

  • Substituted o-halophenol (e.g., 2-iodophenol)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry, nitrogen-purged reaction flask, add the o-halophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous solvent, followed by triethylamine (3.0 eq).

  • Stir the mixture at room temperature and add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through celite to remove the catalyst and salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard for preliminary anticancer screening.[11][18]

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Benzofuran test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilization)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[11][19]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[11]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[20][21][22]

Materials:

  • Test microorganism (e.g., S. aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Benzofuran test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the test organism overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to wells 2 through 12. Add 100 µL of the highest concentration of the test compound (in broth) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the positive control (inoculum only) and well 12 as the negative control (broth only).[21]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.[21]

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 4: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the inhibitory effect of compounds on nitric oxide (NO) production in LPS-stimulated macrophages using the Griess assay.[16][23][24]

Materials:

  • Murine macrophage cell line (RAW 264.7)

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Benzofuran test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[23][24]

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran compounds for 1 hour.[23]

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[23]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.[23]

    • Add 50 µL of Griess Reagent A to each sample, incubate for 10 minutes at room temperature, protected from light.[24]

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.[23]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in each sample using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Conclusion

The benzofuran scaffold is a remarkably versatile and privileged structure in medicinal chemistry, offering a robust framework for the development of novel therapeutics. The extensive research summarized in this guide demonstrates that targeted substitutions at key positions of the benzofuran ring system can yield compounds with potent and selective anticancer, antimicrobial, and anti-inflammatory activities. A deep understanding of these structure-activity relationships is paramount for medicinal chemists aiming to rationally design the next generation of benzofuran-based drugs with enhanced efficacy and improved safety profiles. Future efforts will likely focus on developing multi-target agents and further refining selectivity to minimize off-target effects.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-ethylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-ethylbenzofuran, a halogenated organic compound. By understanding the chemical principles behind these procedures, laboratories can ensure a safe working environment and maintain environmental stewardship.

Hazard Assessment and Profile of this compound

Key Hazard Considerations:

  • Acute Oral Toxicity: 5-Bromobenzofuran is classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: The compound is known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1][2]

  • Suspected Carcinogenicity: 5-Bromobenzofuran is suspected of causing cancer.[1]

  • Environmental Hazards: As a halogenated aromatic hydrocarbon, improper disposal can lead to persistent environmental contamination. The U.S. Environmental Protection Agency (EPA) regulates many organobromine compounds as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
Skin Irritation (Category 2)Causes skin irritation.[1][2]
Eye Irritation (Category 2)Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]
Carcinogenicity (Category 2)Suspected of causing cancer.[1]

It is crucial to treat this compound with the same, if not greater, level of caution as its less substituted analogue. The addition of an ethyl group may alter its physical and toxicological properties.

Personal Protective Equipment (PPE) and Safe Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, particularly when handling powders or generating aerosols.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Disposal Workflow and Procedures

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

cluster_0 Disposal Decision Workflow Start Start Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Small_Spill Small Spill or Residue Assess_Quantity->Small_Spill < 100g Large_Quantity Bulk Quantity Assess_Quantity->Large_Quantity >= 100g Collect_Waste Collect in Halogenated Organic Waste Container Small_Spill->Collect_Waste Large_Quantity->Collect_Waste Label_Container Label Container Clearly Collect_Waste->Label_Container Store_Safely Store in Satellite Accumulation Area Label_Container->Store_Safely Arrange_Pickup Arrange for Professional Disposal Store_Safely->Arrange_Pickup End End Arrange_Pickup->End

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol:
  • Segregation of Waste: Never mix halogenated organic waste with non-halogenated waste streams. This compound waste must be collected in a designated container for "Halogenated Organic Waste". This is critical because mixed waste streams can complicate the disposal process and increase costs.

  • Waste Container Selection: Use a robust, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list the full chemical name: "this compound". Include the approximate quantity and date of accumulation.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment vessel, away from heat sources and incompatible materials.

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Control Ignition Sources: Eliminate all potential ignition sources in the vicinity.

  • Contain the Spill: If it is safe to do so, prevent the spill from spreading using absorbent materials.

  • Absorb and Collect: For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand. For solid spills, carefully sweep the material to avoid generating dust.

  • Package for Disposal: Place all contaminated absorbent materials and cleaning supplies into a designated, labeled container for halogenated organic waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

The Science Behind Brominated Waste Disposal

The recommended disposal method for this compound is high-temperature incineration in a facility equipped with appropriate emission controls. This is due to the chemical nature of halogenated organic compounds.

cluster_1 Incineration of Brominated Waste Waste This compound (C10H9BrO) Incineration High-Temperature Incineration (>850°C) Waste->Incineration Products CO2, H2O, HBr Incineration->Products Scrubber Flue Gas Scrubber Products->Scrubber HBr Neutralization Neutralization Scrubber->Neutralization Final_Products Salt + Water Neutralization->Final_Products

Caption: The process of high-temperature incineration for brominated waste.

During controlled, high-temperature incineration, the organic structure of this compound is destroyed, and the bromine is converted primarily to hydrogen bromide (HBr).[3] This acidic gas is then removed from the flue gas by scrubbers, which typically use a basic solution to neutralize the HBr, forming a salt and water.

Inadequate combustion temperatures or poor oxygen mixing can lead to the formation of polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs), which are highly toxic and persistent environmental pollutants.[4] This underscores the importance of utilizing a specialized hazardous waste incineration facility.

While incineration is the current standard, research into alternative disposal methods, such as microbial degradation, is ongoing.[5][6][7] Certain microorganisms have been shown to dehalogenate aromatic compounds, offering a potential pathway for more environmentally benign disposal in the future.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. For this compound, a conservative approach based on its classification as a halogenated organic compound and data from similar molecules is essential. By following the detailed procedures for handling, segregation, and professional disposal outlined in this guide, researchers can mitigate risks and ensure compliance with regulatory standards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-ethylbenzofuran
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.